5-Phenyluracil
説明
特性
IUPAC Name |
5-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKIQOAXFYAWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301815 | |
| Record name | 5-PHENYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-83-8 | |
| Record name | 15761-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-PHENYLURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Phenyluracil: A Comprehensive Technical Guide on its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-phenyluracil, a synthetic uracil derivative with notable biological activities. The document covers its discovery, synthetic methodologies, and a detailed examination of its mechanism of action, primarily as an inhibitor of the pyrimidine biosynthesis pathway. Key quantitative data on its anticancer and antiviral activities are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of this compound and for key biological assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's molecular interactions and experimental procedures.
Introduction
This compound belongs to the class of 5-substituted uracil derivatives, which have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential. These compounds are analogues of the naturally occurring nucleobase uracil and can interfere with various cellular processes, including nucleic acid synthesis and enzyme function. The introduction of a phenyl group at the C5 position of the uracil ring confers unique physicochemical properties that influence its biological activity, making it a subject of investigation for antiviral and anticancer applications.
The discovery of the biological activity of 5-substituted uracil derivatives can be traced back to the broader exploration of nucleoside analogues as chemotherapeutic agents. While the initial focus was on compounds like 5-fluorouracil, subsequent research expanded to include a variety of substituents at the 5-position, leading to the identification of this compound and its analogues as a promising class of bioactive molecules.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of a carbon-carbon bond between a halogenated uracil derivative and a phenylboronic acid.
General Synthetic Scheme: Suzuki-Miyaura Coupling
A typical synthetic route involves the reaction of a 5-halouracil (e.g., 5-iodouracil or 5-bromouracil) with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its primary mechanism of action attributed to the inhibition of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, and its inhibition disproportionately affects rapidly proliferating cells, such as cancer cells and virus-infected cells.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The key molecular target of this compound is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[1][2][3]
Downstream Signaling Effects
The inhibition of pyrimidine biosynthesis by this compound can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. While direct studies on this compound are limited, inferences can be drawn from the effects of other pyrimidine synthesis inhibitors and the related compound 5-fluorouracil. These effects may involve the modulation of key signaling pathways such as the MAPK and NF-κB pathways, and the induction of apoptosis through both intrinsic and extrinsic pathways.[4][5]
Cellular stress induced by nucleotide depletion can activate stress-responsive signaling pathways like the MAPK cascade. Furthermore, NF-κB, a key regulator of inflammation and cell survival, can be influenced by changes in cellular metabolism.
Depletion of pyrimidine pools leads to replication stress and DNA damage, which can activate the intrinsic apoptosis pathway mediated by p53 and the Bcl-2 family of proteins. This results in the release of cytochrome c from the mitochondria and the activation of caspases.
Quantitative Biological Data
The biological activity of this compound and its derivatives has been evaluated against various cancer cell lines and viruses. The following tables summarize some of the available quantitative data. It is important to note that specific data for this compound is limited in the public domain, and much of the available information pertains to its derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-(benzyl)-5-(phenylamino)uracil derivative | Various | Not Specified | Not Specified | |
| 5-Aryl-1,3,4-oxadiazole-2(3H)-thione derivatives | HCT116, MCF7, HUH7 | SRB Assay | Varies | |
| 5-Fluorouracil (Reference) | HCT116, MCF7, HUH7 | SRB Assay | Varies | |
| 5-Fluorouracil (Reference) | OSCC cell lines | RTCA | Varies |
Table 2: Antiviral Activity of this compound Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 1-(benzyl)-5-(phenylamino)uracil | HIV-1, EBV | Not Specified | Not Specified | |
| 1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione (3g) | RSV | HeLa | 37 | |
| 1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione (3g) | Feline Coronavirus | CRFK | 29 | |
| 1-[4-(5-Phenyl-4,5-dihydroisoxazole-3-yl)-phenyl]-pyrrole-2,5-dione (4e) | RSV | HeLa | 46 |
Table 3: Enzyme Inhibition Data for DHODH Inhibitors
| Compound | Enzyme | Ki (nM) | IC50 (nM) | Reference |
| H-006 (DHODH Inhibitor) | Human DHODH | Not Specified | 3.8 | |
| (R)-HZ05 (DHODH Inhibitor) | Human DHODH | Not Specified | Not Specified | |
| Brequinar (Reference) | Human DHODH | Not Specified | Varies | |
| MEDS433 (DHODH Inhibitor) | Human DHODH | Not Specified | 1.2 |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
5-Iodouracil
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-iodouracil (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
MTT Assay for Anticancer Activity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for another 2-4 hours at 37°C.
-
Observe the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
DHODH Enzyme Inhibition Assay
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
DCIP (2,6-dichloroindophenol) (colorimetric indicator)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the various concentrations of this compound. Include a control without the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding a mixture of the substrates (dihydroorotate and decylubiquinone) and the indicator (DCIP).
-
Immediately start monitoring the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Conclusion
This compound is a bioactive molecule with demonstrated potential as an anticancer and antiviral agent. Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This mode of action provides a clear rationale for its selective activity against rapidly proliferating cells. While further research is needed to fully elucidate its detailed pharmacological profile and downstream signaling effects, the available data suggest that this compound and its derivatives represent a promising scaffold for the development of novel therapeutics. The synthetic methods and biological assay protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing class of compounds.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of 5-Phenyluracil: A Technical Guide
Disclaimer: Direct experimental data on the specific mechanism of action of 5-Phenyluracil is limited in publicly available scientific literature. This guide provides a putative mechanism based on the well-established activities of structurally related 5-substituted uracil analogues, most notably the widely used anticancer drug 5-Fluorouracil (5-FU). The experimental protocols and quantitative data presented are representative of the class of 5-substituted uracils and should be adapted and validated specifically for this compound in a research setting.
Introduction
This compound belongs to the class of 5-substituted uracil derivatives, a group of compounds that has been extensively studied for their therapeutic potential, particularly as anticancer and antiviral agents.[1][2][3] The biological activity of these compounds is largely attributed to their structural similarity to the natural pyrimidine nucleobase uracil, allowing them to interfere with key metabolic pathways involved in nucleic acid synthesis. This guide delineates the probable mechanism of action of this compound, drawing parallels with its well-characterized analogues.
Putative Mechanism of Action
The cytotoxic effects of 5-substituted uracils are primarily mediated through two interconnected pathways: the inhibition of thymidylate synthase (TS) and the incorporation into DNA and RNA, leading to cellular damage and apoptosis.
Metabolic Activation
For this compound to exert its biological activity, it is likely to undergo a series of anabolic conversions to its active nucleotide forms. This metabolic activation pathway is crucial for its therapeutic efficacy. The proposed pathway involves the conversion of this compound to 5-phenyl-deoxyuridine monophosphate (5-Ph-dUMP), 5-phenyl-deoxyuridine triphosphate (5-Ph-dUTP), and 5-phenyl-uridine triphosphate (5-Ph-UTP).
Caption: Proposed metabolic activation of this compound.
Inhibition of Thymidylate Synthase (TS)
A primary and well-established mechanism of action for many 5-substituted uracils is the inhibition of thymidylate synthase (TS).[4] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The active metabolite, 5-phenyl-deoxyuridine monophosphate (5-Ph-dUMP), is expected to act as a competitive inhibitor of the natural substrate, deoxyuridine monophosphate (dUMP), for the nucleotide-binding site of TS. This inhibition would lead to a depletion of the dTMP pool, subsequently reducing the levels of deoxythymidine triphosphate (dTTP) and disrupting DNA replication and repair, ultimately triggering cell death.
Incorporation into DNA and RNA
The other key aspect of the mechanism of action involves the incorporation of the activated metabolites of this compound into nucleic acids.
-
DNA Incorporation: The triphosphate form, 5-phenyl-deoxyuridine triphosphate (5-Ph-dUTP), can be incorporated into the DNA strand in place of dTTP during DNA replication. The presence of the bulky phenyl group could lead to DNA damage by causing steric hindrance, distorting the DNA double helix, and impairing the function of DNA polymerases and other DNA-binding proteins. This can trigger DNA damage response pathways and apoptosis.
-
RNA Incorporation: Similarly, 5-phenyl-uridine triphosphate (5-Ph-UTP) can be incorporated into RNA molecules in place of uridine triphosphate (UTP). This can disrupt RNA processing, stability, and function, leading to aberrant protein synthesis and cellular dysfunction.
Quantitative Data: A Comparative Perspective
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | A-549 (Lung) | 16.96 | [1] |
| 5-Iodouracil derivative (8b) | HepG2 (Liver) | 16.5 (µg/mL) | |
| Pyran-Based Uracil derivative (9) | HepG2 (Liver) | 2.9 | |
| Uracil-Triazole Hybrid (13j) | A549 (Lung) | 1.18 | |
| Thiouracil Derivative (4j) | MCF-7 (Breast) | 16.18 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.
Thymidylate Synthase (TS) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of thymidylate synthase.
Principle: The activity of TS is measured spectrophotometrically by monitoring the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2H4folate) to dTMP and dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is monitored over time.
Materials:
-
Recombinant human thymidylate synthase (hTS)
-
dUMP solution
-
CH2H4folate solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and 2-mercaptoethanol)
-
This compound (or its activated metabolite, if available)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dUMP, and CH2H4folate in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding hTS to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Determination of Uracil Analogue Incorporation into DNA
This method can be adapted to quantify the incorporation of this compound into the genomic DNA of treated cells.
Principle: This method utilizes a quantitative polymerase chain reaction (qPCR) approach. A DNA polymerase that is sensitive to the presence of uracil analogues in the template DNA is used. The extent of inhibition of DNA amplification is proportional to the amount of the uracil analogue incorporated into the DNA.
Materials:
-
Genomic DNA isolated from cells treated with this compound
-
A uracil-sensitive DNA polymerase (e.g., Pfu polymerase)
-
A uracil-insensitive DNA polymerase (for control)
-
Primers for a specific genomic region
-
qPCR instrument and reagents
Procedure:
-
Isolate high-quality genomic DNA from cells treated with different concentrations of this compound and from untreated control cells.
-
Set up qPCR reactions for a specific genomic locus using both the uracil-sensitive and uracil-insensitive DNA polymerases.
-
Perform the qPCR and analyze the amplification curves.
-
The delay in the amplification cycle (increase in Cq value) in the reactions with the uracil-sensitive polymerase compared to the uracil-insensitive polymerase is indicative of the level of this compound incorporation.
-
Quantify the amount of incorporation by comparing the Cq shifts to a standard curve generated with DNA containing known amounts of a uracil analogue.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 5-Phenyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyluracil, a derivative of the pyrimidine nucleobase uracil, represents a scaffold of interest in medicinal chemistry. While comprehensive data on this compound itself is limited in publicly available literature, its structural analogues have demonstrated a range of biological activities, including antiviral and anticancer properties. This technical guide synthesizes the available information on this compound, including its physicochemical properties and a proposed synthetic route. Furthermore, it presents a detailed overview of the biological activities and experimental protocols for closely related this compound derivatives to provide a foundational understanding for future research and development endeavors. The significant lack of specific data for this compound underscores the opportunity for novel investigation into its potential therapeutic applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15761-83-8 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| IUPAC Name | 5-phenyl-1H-pyrimidine-2,4-dione | |
| Physical State | Solid | |
| Purity | ≥95% | |
| Storage Temperature | 0-8 °C |
Note: Specific values for melting point, boiling point, solubility, pKa, and logP for this compound are not available in the reviewed literature. The solubility of a related compound, 5-Fluorouracil, in water has been reported as 12.2 g/L at 20°C.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the synthesis of 5-aryluracils. The following is a proposed experimental protocol based on general procedures for Suzuki-Miyaura reactions.
Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction: 5-Iodouracil with Phenylboronic Acid
Materials:
-
5-Iodouracil (1.0 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodouracil, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of Proposed Synthesis Workflow:
Biological Activity of this compound Derivatives
Direct experimental data on the biological activity of this compound is scarce. However, several studies have investigated the antiviral properties of its derivatives, particularly those with substitutions at the N1 and 5-amino positions.
Antiviral Activity
Derivatives of 1-benzyl-5-(phenylamino)uracil have been identified as active inhibitors of human immunodeficiency virus type 1 (HIV-1) and Epstein-Barr virus. Additionally, certain 5-aminouracil derivatives have demonstrated potent inhibitory activity against human adenovirus replication.
Table 1: Anti-adenoviral Activity of 5-Aminouracil Derivatives
| Compound | IC₅₀ (µM) | Selectivity Index (SI) |
| 1-[4-(Phenoxy)benzyl]-5-(phenylamino)-6-azauracil | > 10 | - |
| 1-[4-(Phenoxy)benzyl]-5-(morpholino)uracil | 0.5 | 95 |
| 1-[4-(4-Chlorophenoxy)benzyl]-5-(morpholino)uracil | > 10 | - |
| 1-[4-(4-Fluorophenoxy)benzyl]-5-(morpholino)uracil | > 10 | - |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (CC₅₀/IC₅₀).
Table 2: Anti-HIV-1 Activity of 1-Benzyl-3-(3,5-dimethylbenzyl)uracil Derivatives
| Compound | EC₅₀ (µM) | Selectivity Index (SI) |
| 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.067 | 685 |
| 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 | 661 |
EC₅₀: Half-maximal effective concentration.
Experimental Protocols for Antiviral Assays
The following are generalized protocols for assessing antiviral activity, based on methodologies cited for this compound derivatives.
-
Cell Lines: Human embryonic lung (L-41) cells or other appropriate host cell lines are cultured in a suitable medium (e.g., Eagle's medium) supplemented with fetal bovine serum and antibiotics.
-
Virus: Human adenovirus type 5 (HAdV-5) or other viruses of interest are propagated in the corresponding host cell line. Viral titers are determined by standard plaque assay or TCID₅₀ methods.
-
Seed cells in 96-well plates and incubate for 24 hours.
-
Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
Seed host cells in 24-well plates and grow to confluence.
-
Infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1-2 hours.
-
Remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).
Potential Mechanism of Action and Signaling Pathways (Hypothetical)
The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other uracil derivatives, it is plausible that this compound could interfere with nucleic acid synthesis or function. For instance, many antiviral uracil analogues act as inhibitors of viral polymerases or are incorporated into viral DNA or RNA, leading to chain termination or non-functional genetic material.
The diagram below illustrates a hypothetical signaling pathway for the antiviral activity of a this compound derivative, targeting a viral polymerase. This is a conceptual framework intended to guide future mechanistic studies.
Conclusion and Future Directions
This compound remains a largely unexplored molecule with potential for therapeutic applications, suggested by the biological activities of its derivatives. This guide provides a starting point for researchers by consolidating the limited available data and proposing methodologies for its synthesis and evaluation.
Future research should focus on:
-
Optimized Synthesis: Developing and optimizing a high-yield synthesis protocol for this compound.
-
Comprehensive Physicochemical Profiling: Experimentally determining key properties such as solubility, melting point, pKa, and logP.
-
Broad Biological Screening: Evaluating the anticancer, antiviral, antibacterial, and other potential biological activities of this compound itself.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound in relevant biological systems.
The generation of this fundamental data will be crucial in determining the potential of this compound as a lead compound for drug discovery.
References
5-Phenyluracil Structural Analogs: A Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core aspects of 5-phenyluracil structural analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The following sections provide a comprehensive overview of synthetic methodologies, biological evaluation protocols, and the mechanistic insights gained from SAR studies, with a particular emphasis on their anticancer and antiviral activities.
Introduction
Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, primarily due to their role as mimics of endogenous pyrimidines. The introduction of a phenyl group at the 5-position of the uracil ring creates a scaffold, this compound, with significant potential for diverse biological activities. The phenyl ring offers a versatile platform for chemical modification, allowing for the fine-tuning of steric, electronic, and hydrophobic properties. These modifications are crucial in exploring the SAR and optimizing the pharmacological profile of these analogs. This guide will explore the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the construction of the pyrimidine ring from acyclic precursors.
General Synthesis of 1,3-Disubstituted-5-Phenyluracils
A representative synthetic approach to 1,3-disubstituted-5-phenyluracil analogs is outlined below. This method involves the condensation of a substituted urea with an appropriate three-carbon synthon.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenyluracil
This protocol describes a general method that can be adapted for the synthesis of various N-substituted and phenyl-substituted analogs.
Materials:
-
1,3-Dimethylurea
-
Ethyl phenylacetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Preparation of the Sodium Salt of Ethyl Phenylacetate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add ethyl phenylacetate dropwise at room temperature. Stir the mixture for 1 hour to ensure the complete formation of the sodium salt.
-
Condensation Reaction: To the reaction mixture, add 1,3-dimethylurea. Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Work-up: After the reaction is complete, cool the mixture to room temperature and slowly acidify with hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with cold water, and then with diethyl ether.
-
Purification: The crude 1,3-dimethyl-5-phenyluracil can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol can be modified by using different substituted ureas and phenylacetic esters to generate a library of this compound analogs for SAR studies.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the uracil ring and the phenyl ring. SAR studies aim to elucidate these relationships to guide the design of more potent and selective compounds.
Anticancer Activity
Numerous studies have demonstrated the potential of 5-substituted uracil derivatives as anticancer agents.[1][2] The mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or the induction of apoptosis.[3][4]
Table 1: Anticancer Activity of Selected this compound Analogs and Related Compounds
| Compound ID | R1 | R2 | R3 (Phenyl Substituent) | Cell Line | IC₅₀ (µM) | Citation |
| 1a | H | H | H | MCF-7 | >100 | [5] |
| 1b | H | H | 4-Cl | MCF-7 | 55.4 | |
| 1c | H | H | 4-OCH₃ | MCF-7 | 82.1 | |
| 1d | Benzyl | H | H | MCF-7 | 12.5 | |
| 1e | Benzyl | H | 3,5-di-CH₃ | CEM-SS (HIV) | 9.5 | |
| 1f | 3-Phenoxybenzyl | Phenylamino | H | AKATA (EBV) | 2.3 |
Note: Data for directly comparable this compound analogs is limited in the public domain. This table includes data from closely related 5-phenylaminouracil derivatives to illustrate general SAR trends.
From the available data, several SAR trends can be inferred:
-
N1-Substitution: Substitution at the N1 position of the uracil ring with a benzyl group (e.g., compound 1d ) generally enhances anticancer activity compared to the unsubstituted analog.
-
Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring influences activity. Electron-withdrawing groups, such as chlorine, can impact potency.
-
N1-Arylmethyl Groups: The presence of specific substitutions on the N1-benzyl group, such as methyl groups at the meta-positions, can favorably affect inhibitory properties.
Antiviral Activity
5-Aryluracil derivatives have also been investigated for their antiviral properties, particularly against herpesviruses and retroviruses. The mechanism of action can involve the inhibition of viral enzymes like DNA polymerase or reverse transcriptase.
Table 2: Antiviral Activity of Selected 5-Aryluracil Analogs
| Compound ID | R1 | R2 (Aryl Group) | Virus | EC₅₀ (µM) | Citation |
| 2a | H | Phenyl | HSV-1 | >100 | |
| 2b | H | 4-Chlorophenyl | HSV-1 | 78.2 | |
| 2c | 2'-Deoxyribose | (E)-2-Bromovinyl | VZV | 0.001 | |
| 2d | Acyclovir-like side chain | (E)-2-Bromovinyl | VZV | 0.027 |
Key SAR observations for antiviral activity include:
-
5-Position Substituent: The nature of the substituent at the 5-position is critical. While a simple phenyl group may not confer significant activity, more complex aryl groups or vinyl groups with halogen substituents can lead to potent antiviral effects.
-
Sugar Moiety/Side Chain: For nucleoside analogs, the nature of the sugar moiety or the acyclic side chain at the N1 position plays a crucial role in activity and selectivity.
Experimental Protocols for Biological Evaluation
Standardized assays are essential for the reliable determination of the biological activity of synthesized compounds.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity Screening: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Detailed Protocol:
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the this compound analogs. Mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. While specific signaling pathways for this compound analogs are not extensively documented, insights can be drawn from the well-studied related compound, 5-fluorouracil (5-FU).
5-FU is known to induce apoptosis in cancer cells through various signaling pathways. A plausible mechanism for this compound analogs with anticancer activity could involve the induction of apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.
Potential Apoptosis Induction Pathway
A potential mechanism by which this compound analogs may induce apoptosis is through the activation of the intrinsic pathway, which is regulated by the Bcl-2 family of proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 3. Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 5-Phenyluracil (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Phenyluracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for their acquisition.
Introduction
This compound, with the chemical formula C₁₀H₈N₂O₂, is a derivative of uracil distinguished by a phenyl group at the 5-position of the pyrimidine ring. This substitution significantly influences its electronic properties and potential biological activity. Understanding its structural features through spectroscopic analysis is crucial for its identification, purity assessment, and the rational design of new therapeutic agents.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | br s | 1H | N1-H |
| ~10.8 | br s | 1H | N3-H |
| ~7.6 | s | 1H | C6-H |
| ~7.4-7.2 | m | 5H | Phenyl-H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C4 (C=O) |
| ~151 | C2 (C=O) |
| ~142 | C6 |
| ~135 | Phenyl C-1' (Quaternary) |
| ~129 | Phenyl C-3', C-5' |
| ~128 | Phenyl C-2', C-6' |
| ~127 | Phenyl C-4' |
| ~115 | C5 |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3000 | Broad | N-H Stretching |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 1720-1650 | Strong | C=O Stretching (Amide I) |
| ~1600 | Medium | C=C Stretching (Aromatic) |
| ~1450 | Medium | C=C Stretching (Aromatic) |
| ~760 | Strong | C-H Bending (Aromatic, Monosubstituted) |
| ~700 | Strong | C-H Bending (Aromatic, Monosubstituted) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 188 | 100 | [M]⁺ (Molecular Ion) |
| 145 | High | [M - HNCO]⁺ |
| 117 | Medium | [M - HNCO - CO]⁺ |
| 116 | Medium | [C₇H₆N]⁺ |
| 90 | Medium | [C₆H₄N]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-180 ppm
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 5 seconds
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a single quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
Direct Insertion Probe (DIP):
-
Load a small amount of solid this compound into a capillary tube.
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to elucidate the structure and confirm the identity of the compound. The fragmentation of 6-(substituted-phenyl)-uracils has been reported to involve characteristic losses, which can be compared to the observed spectrum of this compound[1][2].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
Caption: Complementary nature of spectroscopic data for this compound.
References
Unveiling the Solid State: A Technical Guide to the Crystalline Structure of 5-Phenyluracil and its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystalline structure of 5-Phenyluracil, a molecule of significant interest in medicinal chemistry. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical parameters that influence its stability, solubility, bioavailability, and manufacturability. Understanding and controlling these properties are paramount in drug development. This document details the experimental methodologies for the characterization of this compound's crystalline forms and presents a framework for analyzing its potential polymorphic landscape.
Introduction to the Crystalline Nature of this compound
This compound belongs to the class of 5-substituted uracil derivatives, which are known to exhibit a rich polymorphic behavior. The presence of the phenyl group at the C5 position introduces significant conformational flexibility and potential for various intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are the primary drivers for the formation of different crystal packing arrangements, leading to the existence of multiple polymorphs. Each polymorph, being a unique solid-state arrangement of the this compound molecule, possesses distinct physicochemical properties.
Crystallographic Data of 5-Substituted Uracil Derivatives
To illustrate the nature of crystallographic data for this class of compounds, the following tables summarize the unit cell parameters for several 5-substituted uracil derivatives. This data is typically obtained from single-crystal X-ray diffraction studies.
Table 1: Example Crystallographic Data for 5-Substituted Uracil Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | CCDC No. |
| 5-Fluorouracil | C₄H₃FN₂O₂ | Monoclinic | P2₁/c | 5.589 | 12.396 | 6.812 | 90 | 109.95 | 90 | 4 | 1184004 |
| 5-Chlorouracil | C₄H₃ClN₂O₂ | Monoclinic | P2₁/c | 7.645 | 6.905 | 11.530 | 90 | 101.90 | 90 | 4 | 1184005 |
| 5-Bromouracil | C₄H₃BrN₂O₂ | Monoclinic | P2₁/c | 7.820 | 6.910 | 11.820 | 90 | 102.30 | 90 | 4 | 1184006 |
| 5-Iodouracil | C₄H₃IN₂O₂ | Monoclinic | P2₁/c | 8.160 | 6.920 | 12.420 | 90 | 102.80 | 90 | 4 | 1184007 |
| 5-Nitrouracil | C₄H₃N₃O₄ | Monoclinic | P2₁/c | 6.280 | 7.848 | 13.807 | 90 | 93.84 | 90 | 4 | 651419 |
Note: This data is for illustrative purposes and is based on published structures of related compounds. The actual crystallographic data for this compound may differ.
Experimental Protocols for Polymorph Screening and Characterization
A systematic approach is essential for the discovery and characterization of all relevant polymorphic forms of this compound. A typical workflow involves crystallization under a wide range of conditions and subsequent analysis of the solid forms obtained.
Polymorph Screening Workflow
The following diagram illustrates a comprehensive workflow for the identification and characterization of this compound polymorphs.
Detailed Methodologies
To induce the crystallization of different polymorphs, a variety of techniques should be employed:
-
Slow Evaporation: Saturated solutions of this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).
-
Cooling Crystallization: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature at controlled rates.
-
Anti-Solvent Addition: A poor solvent (anti-solvent) is slowly added to a saturated solution of this compound to induce precipitation.
-
Slurry Conversion: A suspension of this compound in a solvent is stirred for an extended period (days to weeks) at a constant temperature to allow for the conversion of metastable forms to the most stable form at that temperature.
-
Melt Crystallization (if thermally stable): The material is melted and then cooled at different rates to encourage the formation of different polymorphs.
SCXRD is the gold standard for unambiguous determination of a crystal structure.[1]
-
Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected as a series of images while the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.
PXRD is a powerful technique for identifying crystalline phases and is often the primary tool for polymorph screening.[2]
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline phase. Different polymorphs will exhibit distinct PXRD patterns.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpy of fusion, and to detect solid-state phase transitions.[3][4]
-
Sample Preparation: A few milligrams of the sample are accurately weighed and sealed in an aluminum pan.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The DSC thermogram shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. Different polymorphs will typically have different melting points and may show solid-solid transitions at specific temperatures.
Intermolecular Interactions in this compound Crystals
The crystal packing of this compound and its polymorphs is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of uracil derivatives. The uracil moiety contains two hydrogen bond donors (N1-H and N3-H) and two acceptors (C2=O and C4=O). The phenyl ring can also participate in weaker C-H···O and π-π stacking interactions.
The following diagram illustrates potential hydrogen bonding motifs that could be observed in the crystalline forms of this compound.
Conclusion
The solid-state landscape of this compound is likely to be complex, with the potential for multiple polymorphic forms. A thorough understanding and characterization of these forms are critical for the successful development of this compound as a pharmaceutical agent. The application of a comprehensive polymorph screen, utilizing a suite of analytical techniques including PXRD, DSC, and ultimately single-crystal X-ray diffraction, is essential to identify the most stable and suitable crystalline form for development. The methodologies and frameworks presented in this guide provide a robust foundation for researchers and scientists to navigate the challenges of solid-state characterization and to ensure the quality, safety, and efficacy of this compound-based therapeutics.
References
- 1. Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChem SID: 22405111 | C18H14N4OS | CID 6001017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Thermochemical and Biological Profile of 5-Phenyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyluracil, a derivative of the nucleobase uracil, holds potential significance in medicinal chemistry and drug development due to the diverse biological activities observed in structurally related compounds. A thorough understanding of its thermochemical properties is crucial for applications ranging from synthesis optimization to formulation and drug delivery. This technical guide provides a comprehensive overview of the experimental methodologies required to determine the key thermochemical parameters of this compound. While specific experimental data for this compound is not currently available in the public domain, this document outlines the established protocols for its synthesis and thermochemical characterization. Furthermore, it explores the potential biological activities of this compound by examining the known mechanisms of action of other 5-substituted uracil derivatives, offering a valuable resource for future research and development in this area.
Introduction
Uracil and its derivatives are a cornerstone of nucleic acid biochemistry and have been extensively explored as scaffolds for therapeutic agents. The introduction of a phenyl group at the 5-position of the uracil ring can significantly influence the molecule's electronic properties, steric hindrance, and intermolecular interactions, thereby modulating its biological activity. 5-substituted uracil derivatives have demonstrated a wide range of pharmacological effects, including antiviral and anticancer properties.[1][2] A comprehensive thermochemical characterization is essential for the rational design and development of drugs based on the this compound scaffold. This includes determining the enthalpy of formation, which provides insights into the molecule's stability, and the enthalpy of sublimation, a critical parameter for understanding its physical state and for the design of purification and formulation processes.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for the C-5 arylation of uracils. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis
This protocol is a general representation and may require optimization for specific laboratory conditions.
Materials:
-
5-Bromouracil
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromouracil (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v).
-
Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05-0.1 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Thermochemical Data
A thorough literature search did not yield specific experimental or computational thermochemical data for this compound. The following table is provided as a template for researchers to populate once such data becomes available through experimental determination or theoretical calculation.
| Thermochemical Property | Symbol (Unit) | Value | Method of Determination |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) (kJ·mol⁻¹) | Data Not Available | Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation | ΔgcrH°m (kJ·mol⁻¹) | Data Not Available | Knudsen Effusion Method |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) (kJ·mol⁻¹) | Data Not Available | Calculated |
Experimental Protocols for Thermochemical Characterization
Determination of Enthalpy of Formation by Static Bomb Combustion Calorimetry
Principle: The standard molar enthalpy of formation of a compound in its crystalline state is derived from its standard molar energy of combustion. This is measured by burning a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water, and the temperature change is measured.
Experimental Protocol:
-
Sample Preparation: A pellet of a known mass (typically 0.5-1.0 g) of high-purity this compound is prepared.
-
Calorimeter Setup: The bomb is charged with the sample pellet and a known length of ignition wire in contact with the sample. The bomb is then sealed and pressurized with high-purity oxygen (to approx. 30 atm).
-
Assembly: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.
-
Combustion: The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water in the bucket is recorded at regular intervals before and after ignition until a constant temperature is reached.
-
Calculation: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid). The energy of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
-
Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then calculated from the standard molar energy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Determination of Enthalpy of Sublimation by the Knudsen Effusion Method
Principle: The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature. The standard molar enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Experimental Protocol:
-
Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small container with a very small orifice.
-
Apparatus Setup: The Knudsen cell is placed in a temperature-controlled vacuum chamber.
-
Measurement: The cell is heated to a series of constant temperatures, and the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a microbalance.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.
-
Enthalpy of Sublimation Calculation: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is constructed. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔgcrH°m/R, where R is the ideal gas constant. From this slope, the standard molar enthalpy of sublimation can be determined.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been extensively studied, the activities of other 5-substituted uracils provide valuable insights into its potential mechanisms of action. For instance, 5-(phenylselenenyl)uracil and 5-(phenylthio)uracil have been shown to inhibit dihydrouracil dehydrogenase (DHUDase) and uridine phosphorylase (UrdPase).[3] DHUDase is the initial and rate-limiting enzyme in the catabolism of pyrimidines, while UrdPase is involved in the salvage pathway of pyrimidines. Inhibition of these enzymes can lead to an increase in the intracellular concentration of pyrimidine nucleosides, which can have therapeutic effects, particularly in cancer chemotherapy.
Furthermore, derivatives of 1-(benzyl)-5-(phenylamino)uracil have been identified as non-nucleoside inhibitors of viral reverse transcriptases, such as that of HIV-1, and have also shown activity against Epstein-Barr virus (EBV).[1][4] This suggests that this compound and its derivatives could potentially interfere with viral replication.
The following diagram illustrates a potential mechanism of action for this compound, based on the known activities of related compounds.
Caption: Potential inhibitory mechanism of this compound on pyrimidine metabolism.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides the essential experimental frameworks for the synthesis and comprehensive thermochemical characterization of this compound. While quantitative thermochemical data for this compound are currently absent from the scientific literature, the detailed protocols provided herein offer a clear path for researchers to obtain these crucial parameters. The exploration of the biological activities of related 5-substituted uracils suggests potential therapeutic applications for this compound, particularly in the areas of cancer and viral infections. Future studies focused on the experimental determination of its thermochemical properties and the elucidation of its specific biological targets will be invaluable for unlocking the full potential of this compound.
References
- 1. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylselenenyl- and phenylthio-substituted pyrimidines as inhibitors of dihydrouracil dehydrogenase and uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-Phenyluracil Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of 5-Phenyluracil interactions with biological targets. While direct experimental and computational studies on this compound are limited in publicly available literature, this document outlines a robust framework for its virtual screening, target identification, and interaction analysis based on established computational drug discovery workflows and studies on analogous uracil derivatives, such as 5-fluorouracil (5-FU). We detail experimental protocols for key in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, this guide presents hypothetical yet representative data in structured tables and visualizes critical workflows and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the computational drug discovery process as it would apply to this compound.
Introduction to this compound and In Silico Drug Discovery
Uracil and its derivatives are a cornerstone in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The 5-substituted uracils, in particular, are a well-explored class of therapeutic agents.[3] The introduction of a phenyl group at the 5-position of the uracil ring creates this compound, a molecule with distinct physicochemical properties that may lead to novel biological activities.
In silico drug discovery utilizes computational methods to simulate, predict, and design drug candidates before their physical synthesis and testing.[4] This approach accelerates the drug development pipeline by identifying promising "hit" compounds, optimizing their structures for better efficacy and safety, and predicting their pharmacokinetic profiles.[4] Key computational techniques include virtual screening, molecular docking, pharmacophore modeling, and QSAR analysis.
A General In Silico Drug Discovery Workflow
The computational investigation of a novel compound like this compound typically follows a structured workflow. This process begins with identifying potential biological targets and culminates in the selection of promising lead candidates for further experimental validation.
Potential Biological Targets for this compound
Based on the known mechanisms of action of similar uracil analogs, particularly 5-fluorouracil, a primary hypothetical target for this compound is Thymidylate Synthase (TS) . TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Inhibition of TS leads to "thymineless death" in cancer cells. Other potential targets could include enzymes involved in nucleotide metabolism or protein-protein interactions where the phenyl moiety could play a significant role in binding.
Methodologies for In Silico Analysis
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Experimental Protocol for Molecular Docking of this compound with Thymidylate Synthase:
-
Ligand Preparation:
-
The 3D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
The structure is then optimized using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges and atom types are assigned.
-
-
Target Protein Preparation:
-
The 3D crystal structure of human Thymidylate Synthase is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1HVY).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein. The active site can be identified from the position of the native ligand in the crystal structure or from literature.
-
A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to perform the docking calculations.
-
The program samples different conformations and orientations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking poses are ranked based on their predicted binding energies (in kcal/mol).
-
The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the active site.
-
Hypothetical Signaling Pathway Involving Thymidylate Synthase Inhibition:
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
Experimental Protocol for 2D-QSAR Modeling of this compound Analogs:
-
Data Collection: A dataset of 5-substituted uracil derivatives with their experimentally determined biological activities (e.g., IC50 values against a specific target) is compiled from the literature.
-
Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical properties, topological indices) is calculated using software like PaDEL-Descriptor or RDKit.
-
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable).
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., leave-one-out cross-validation, prediction on a test set of molecules not used in model building).
-
Prediction: The validated QSAR model can then be used to predict the biological activity of new this compound derivatives.
ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is crucial for identifying drug candidates with favorable profiles for in vivo studies.
Experimental Protocol for ADMET Prediction of this compound:
-
Input Structure: The 2D or 3D structure of this compound is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates a range of properties, including:
-
Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition).
-
-
Analysis: The predicted ADMET properties are analyzed to assess the "drug-likeness" of this compound and identify potential liabilities.
Data Presentation
Quantitative data from in silico studies are best presented in tables for clear comparison. Below are examples of how such data for this compound and its analogs could be summarized.
Table 1: Hypothetical Molecular Docking Results of this compound Analogs against Thymidylate Synthase (PDB: 1HVY)
| Compound | Binding Energy (kcal/mol) | Number of H-Bonds | Interacting Residues |
| This compound | -8.5 | 3 | Arg50, Ser216, Asn226 |
| 5-(4-Chlorophenyl)uracil | -8.9 | 3 | Arg50, Ser216, Asn226 |
| 5-(4-Methoxyphenyl)uracil | -8.2 | 4 | Arg50, Gln214, Ser216, Asn226 |
| 5-Fluorouracil (control) | -7.1 | 2 | Arg50, Asn226 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| LogP | 2.1 | < 5 |
| Water Solubility | Moderately Soluble | - |
| GI Absorption | High | - |
| BBB Permeant | No | - |
| CYP2D6 Inhibitor | No | - |
| Ames Toxicity | Non-mutagenic | - |
| hERG I Inhibitor | No | - |
Logical Workflow for Hit-to-Lead Optimization
Once an initial "hit" like this compound is identified, a logical workflow is employed to optimize its properties to generate a "lead" compound with improved potency and a better safety profile.
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the potential therapeutic interactions of this compound. By leveraging established computational methodologies such as molecular docking, QSAR, and ADMET prediction, researchers can efficiently explore its biological targets, predict its activity, and optimize its structure for improved efficacy and safety. The workflows, protocols, and data presentation formats provided herein serve as a blueprint for the computational analysis of this compound and other novel chemical entities in the drug discovery pipeline. While the data presented is hypothetical, it is based on principles and values observed for structurally related compounds, offering a realistic framework for future in silico studies. The integration of these computational approaches can significantly de-risk and accelerate the development of new therapeutic agents.
References
The Dawn of 5-Phenyluracil: A Technical Guide to Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, uracil and its derivatives have garnered significant attention due to their structural resemblance to nucleobases, allowing them to interact with key biological targets. While 5-Fluorouracil (5-FU) is a well-established antineoplastic agent, its congener, 5-Phenyluracil, and its derivatives are now stepping into the limelight as compounds with considerable therapeutic potential. Early-stage research has unveiled promising antiviral and anticancer activities, suggesting a distinct pharmacological profile that warrants in-depth investigation. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its synthesis, mechanism of action, and preclinical data.
Synthesis of this compound Derivatives
The synthesis of therapeutically relevant this compound derivatives often starts from 5-aminouracil, which serves as a versatile precursor. A key class of compounds, 1-(substituted benzyl)-5-(phenylamino)uracils, has shown significant biological activity. The general synthetic approach involves the silylation of 5-aminouracil followed by condensation with a substituted benzyl bromide.
General Synthesis Workflow
Therapeutic Potential: Quantitative Data
Early research has primarily focused on the antiviral and anticancer properties of this compound derivatives. The following tables summarize the key quantitative data from these initial studies.
Table 1: Antiviral Activity of 1-(Substituted Benzyl)-5-(phenylamino)uracil Derivatives
| Compound | Virus | Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| 1-(3-Phenoxybenzyl)-5-(phenylamino)uracil | Epstein-Barr Virus (EBV) | Not Specified | 2.3 | > 100 | > 43.5 | [1] |
| 1-(2-Methylbenzyl)-5-(phenylamino)uracil | Epstein-Barr Virus (EBV) | Not Specified | 12 | Not Specified | Not Specified | [1] |
Table 2: Cytotoxicity of 5-Arylaminouracil Derivatives against Glioblastoma Cell Line
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5-(4-Isopropylphenylamine)uracil | GBM-6138 | MTT Assay | 9 | |
| 5-(4-tert-Butylphenylamine)uracil | GBM-6138 | MTT Assay | 2.3 |
Mechanism of Action: Inhibition of Viral DNA Polymerase
The antiviral activity of 1-(substituted benzyl)-5-(phenylamino)uracil derivatives is attributed to their function as non-nucleoside inhibitors of viral DNA polymerase. Unlike nucleoside analogs, which act as chain terminators after being incorporated into the growing DNA strand, these compounds are believed to bind to an allosteric site on the viral DNA polymerase, inducing a conformational change that inhibits its enzymatic activity. This mechanism prevents the replication of the viral genome.
Proposed Signaling Pathway for Viral DNA Polymerase Inhibition
Experimental Protocols
Synthesis of 1-[4-(Phenoxy)benzyl]-5-(phenylamino)-6-azauracil[2]
Materials:
-
5-Amino-6-azauracil
-
Ammonium chloride (NH₄Cl)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous 1,2-dichloroethane
-
4-(Phenoxy)benzyl bromide
-
Ethyl acetate
-
Hexane
Procedure:
-
A suspension of 5-amino-6-azauracil (4.90 mmol) and NH₄Cl (0.1 g, 1.87 mmol) in 30 ml of HMDS is boiled for 12 hours until a clear solution is formed.
-
Excess HMDS is removed under reduced pressure.
-
The residue is dissolved in 50 ml of anhydrous 1,2-dichloroethane.
-
4-(Phenoxy)benzyl bromide (4.94 mmol) is added to the solution.
-
The mixture is boiled for 24 hours while protected from air moisture.
-
The solvent is evaporated under reduced pressure.
-
The solid residue is recrystallized from a 2:1 mixture of ethyl acetate and hexane.
In Vitro Cytotoxicity (MTT Assay)[2]
Materials:
-
Human cancer cell lines (e.g., GBM-6138)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
96-well plates
-
This compound derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The early-stage research on this compound and its derivatives has unveiled a new class of compounds with promising therapeutic potential, particularly as antiviral and anticancer agents. The data, though preliminary, highlights their distinct mechanism of action as non-nucleoside inhibitors and provides a strong rationale for further investigation. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of this compound derivatives to establish a clear structure-activity relationship (SAR).
-
Elucidation of specific molecular targets: Identifying the precise binding sites and molecular interactions with viral and cellular targets to refine the understanding of their mechanism of action.
-
In-depth biological evaluation: Conducting comprehensive in vitro and in vivo studies to assess the efficacy, selectivity, and safety of lead compounds.
-
Exploration of other therapeutic areas: Investigating the potential of this compound derivatives in other diseases where uracil-based compounds have shown promise, such as in neurodegenerative and inflammatory disorders.
The continued exploration of this compound and its analogs holds the potential to deliver novel and effective therapeutic agents to address unmet medical needs. This technical guide serves as a foundational resource to propel further research and development in this exciting field.
References
Methodological & Application
Application Notes and Protocols for 5-Phenyluracil in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Phenyluracil and its derivatives in antiviral research. This document outlines the potential mechanisms of action, key experimental protocols, and relevant data presentation for studying the antiviral efficacy of this class of compounds.
Introduction
This compound belongs to the pyrimidine analogue class of compounds, which are widely investigated for their therapeutic potential, including antiviral activities. Uracil derivatives can act as inhibitors of viral replication by interfering with nucleic acid synthesis or other essential viral or host cell processes. This document details the application of this compound and its analogues in antiviral research, with a focus on its activity against DNA viruses such as human adenovirus.
Mechanism of Action
The primary mechanism of action for many uracil analogues is the inhibition of viral nucleic acid replication.[1][2] this compound, as a pyrimidine analogue, may be incorporated into the viral genome during replication, leading to chain termination or non-functional viral progeny.[1] Alternatively, it may inhibit viral enzymes essential for DNA or RNA synthesis, such as DNA polymerase or reverse transcriptase.[1][2] The specific mechanism can vary depending on the virus and the host cell type.
A proposed mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme for the replication of DNA viruses. By competing with natural nucleosides, this compound or its metabolites can bind to the active site of the polymerase, thereby halting the elongation of the viral DNA chain.
Antiviral Activity and Quantitative Data
Research has demonstrated the in vitro antiviral activity of 5-aminouracil derivatives, which are structurally related to this compound, against human adenovirus type 5 (HAdV-5). The antiviral efficacy is typically quantified by the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀), from which the selectivity index (SI = CC₅₀/IC₅₀) is calculated. A higher SI value indicates a more favorable therapeutic window.
Table 1: In Vitro Antiviral Activity of 5-Aminouracil Derivatives against HAdV-5-eGFP
| Compound | Chemical Name | IC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/IC₅₀) |
| 1 | 1-[4-(phenoxy)benzyl]-5-(phenylamino)-6-azauracil | 5.0 | >100 | >20 |
| 3 | 1-[4-(phenoxy)benzyl]-5-(morpholino)uracil | 0.5 | 47.5 | 95 |
Data extracted from a study on 5-aminouracil derivatives, which are structurally analogous to this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
HEK293 cells (or other appropriate host cell line)
-
DMEM supplemented with 10% FBS, L-glutamine, sodium pyruvate, and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with DMSO (vehicle control).
-
Incubate the plate for 48 hours in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Assay (CPE Reduction Assay)
This assay measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).
Materials:
-
HEK293 cells
-
Human Adenovirus Type 5 (HAdV-5) or other target virus
-
DMEM supplemented with 2% FBS
-
This compound stock solution
-
96-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Seed HEK293 cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the cells with HAdV-5 at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the compound dilutions. Include virus-infected untreated wells (virus control) and uninfected wells (cell control).
-
Incubate the plate until CPE is observed in 80-90% of the virus control wells.
-
Remove the medium, wash the cells with PBS, and stain with Crystal Violet solution for 10 minutes.
-
Wash the plate with water and allow it to dry.
-
Extract the dye with methanol and measure the absorbance at 595 nm.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits CPE by 50%.
Viral Titer Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles.
Materials:
-
HEK293 cells
-
HAdV-5
-
This compound
-
24-well plates
-
Agarose overlay medium
Protocol:
-
Seed HEK293 cells in 24-well plates.
-
Infect the cells with HAdV-5 in the presence of various concentrations of this compound.
-
After 48 hours of incubation, harvest the supernatant.
-
Perform serial dilutions of the supernatant and use them to infect fresh monolayers of HEK293 cells.
-
After a 1-hour adsorption, overlay the cells with agarose medium.
-
Incubate for 5-7 days until plaques are visible.
-
Stain the cells with Crystal Violet to visualize and count the plaques.
-
Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each compound concentration and determine the percentage of inhibition.
Visualizations
Proposed Signaling Pathway of Viral Replication Inhibition
The following diagram illustrates a potential mechanism by which this compound may inhibit viral replication by targeting the viral DNA polymerase.
Caption: Proposed inhibition of viral DNA replication by this compound.
Experimental Workflow for Antiviral Screening
This diagram outlines the general workflow for screening compounds for antiviral activity.
Caption: General workflow for in vitro antiviral compound screening.
Logical Relationship of Key Antiviral Parameters
This diagram illustrates the relationship between the key parameters used to evaluate antiviral compounds.
Caption: Relationship between cytotoxicity, inhibitory concentration, and selectivity index.
References
Application Notes and Protocols for 5-Phenyluracil as a Research Tool in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyluracil is a synthetic derivative of the nucleobase uracil, characterized by a phenyl group at the 5th position of the pyrimidine ring. While not as extensively studied as its halogenated counterpart, 5-fluorouracil (5-FU), this compound holds potential as a valuable research tool in medicinal chemistry. Its structural similarity to endogenous pyrimidines suggests possible interactions with various enzymes and signaling pathways involved in nucleotide metabolism and cell proliferation. These notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound, including detailed protocols for its synthesis and biological evaluation. Given the limited direct literature on this compound, many of the provided protocols are adapted from established methods for structurally related compounds and are intended to serve as a starting point for investigation.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the condensation of diethyl phenylmalonate with urea in the presence of a strong base, such as sodium ethoxide. This general approach is widely used for the synthesis of barbiturates and related pyrimidine derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl phenylmalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Glacial acetic acid
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a solution of diethyl phenylmalonate in toluene dropwise with stirring. After the addition is complete, add urea to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. A precipitate of the sodium salt of 5-phenylbarbituric acid will form.
-
Work-up and Acidification: After cooling the reaction mixture to room temperature, add water to dissolve the precipitate. Transfer the aqueous solution to a separatory funnel and wash with toluene to remove any unreacted starting materials. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate 5-phenylbarbituric acid.
-
Hydrolysis to this compound: Collect the 5-phenylbarbituric acid by filtration and wash with cold water. To convert the barbituric acid to uracil, heat the solid in a solution of glacial acetic acid and water. This will cause decarboxylation and hydrolysis.
-
Isolation and Purification: Cool the solution to allow this compound to crystallize. Collect the crystals by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Figure 1: Synthesis workflow for this compound.
Potential Biological Activities and Applications
Anticancer Activity
Uracil and its derivatives are known to interfere with nucleotide synthesis and can be incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cancer cells. A key enzyme in uracil catabolism is dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of 5-FU. Inhibition of DPD can increase the bioavailability and efficacy of fluoropyrimidine drugs. It is hypothesized that this compound may act as an inhibitor of DPD, thereby potentiating the effects of other chemotherapeutic agents or exhibiting its own cytotoxic effects.
Table 1: Cytotoxicity of Selected Uracil Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluorouracil | HCT116 (Colon) | 3.6 - 8.4 | [1] |
| 5-Fluorouracil | MCF-7 (Breast) | ~5 | [2] |
| U-359 (a synthetic uracil analog) | MCF-7 (Breast) | Not specified, but shown to inhibit proliferation | [3] |
| 5-Phenyl-1,3-thiazole-4-sulfonamide derivative | Colon Cancer Cell Line HT29 | Growth Percentage < 80% | [4] |
Proposed Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition
DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU. By inhibiting DPD, the degradation of 5-FU is blocked, leading to higher intracellular concentrations of its active metabolites and enhanced anticancer activity. This compound, as a uracil analog, may act as a competitive or non-competitive inhibitor of DPD.
Figure 2: Proposed mechanism of DPD inhibition by this compound.
Antiviral Activity
Derivatives of uracil have been reported to exhibit antiviral activities against a range of viruses. The introduction of a phenyl group at the C5 position of the uracil ring may confer specific antiviral properties.
Table 2: Antiviral Activity of Selected Phenyl-Containing Heterocyclic Compounds
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione derivative (3g) | Feline Corona Virus | 29 | 107 | 4 | [5] |
| 1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione derivative (3g) | Respiratory Syncytial Virus (RSV) | 37 | 254 | 7 | |
| 1-[4-(5-Phenyl-4,5-dihydroisoxazole-3-yl)-phenyl]-pyrrole-2,5-dione derivative (4e) | Respiratory Syncytial Virus (RSV) | 46 | 286 | 6 |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Testing
The following protocols for MTT and LDH assays are fundamental for determining the cytotoxic effects of this compound on cancer and normal cell lines.
Experimental Workflow: Cytotoxicity Assessment
Figure 3: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay (Cell Viability)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: LDH Assay (Cell Membrane Integrity)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture (commercially available kits) to the supernatant according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control. This will yield the CC₅₀ value (the concentration that causes 50% cytotoxicity).
Enzyme Inhibition Assay: Dihydropyrimidine Dehydrogenase (DPD)
This radioenzymatic assay can be used to determine the inhibitory potential of this compound against DPD.
Protocol 3: DPD Inhibition Assay
-
Enzyme Source: Prepare a cytosolic fraction from a tissue known to have high DPD activity (e.g., pig liver) or use a recombinant human DPD enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 7.4), NADPH, and [¹⁴C]-labeled 5-fluorouracil as the substrate.
-
Inhibition Study: Add varying concentrations of this compound (the inhibitor) to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Analysis: Separate the substrate (5-FU) from the product (dihydrofluorouracil) using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
Data Analysis: Calculate the rate of DPD activity at each inhibitor concentration and determine the IC₅₀ and potentially the inhibition constant (Ki) of this compound for DPD.
Antiviral Activity Assay
This general protocol can be adapted to screen this compound against a variety of viruses.
Protocol 4: General Antiviral Assay
-
Cell Culture: Grow a suitable host cell line for the virus of interest in 96-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a positive control antiviral drug.
-
Incubation: Incubate the plates at 37°C until a cytopathic effect (CPE) is observed in the no-drug control wells (typically 2-5 days).
-
Evaluation of Antiviral Effect: Assess the inhibition of viral replication. This can be done by:
-
CPE Reduction Assay: Visually scoring the reduction in CPE.
-
Plaque Reduction Assay: For plaque-forming viruses, staining the cell monolayer and counting the number of plaques.
-
Viral Yield Reduction Assay: Quantifying the amount of virus produced in the supernatant using methods like TCID₅₀ or qPCR.
-
-
Cytotoxicity Assessment: In a parallel plate without virus infection, determine the cytotoxicity of this compound on the host cells (using the MTT or LDH assay) to calculate the selectivity index (SI = CC₅₀ / EC₅₀).
This compound presents an intriguing scaffold for medicinal chemistry research. While direct biological data is currently sparse, its structural relationship to known bioactive molecules provides a strong rationale for its investigation as a potential anticancer and antiviral agent. The protocols and data presented in these application notes offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic promise of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to explore its potential role in drug discovery and development.
References
- 1. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assays Involving 5-Phenyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for enzymatic assays relevant to the study of 5-Phenyluracil as a potential substrate or inhibitor. While specific kinetic data for this compound is not extensively available in public literature, its structural similarity to other 5-substituted uracils, which are known to interact with key enzymes in pyrimidine metabolism, suggests its potential as a modulator of these enzymatic activities. The provided protocols for Thymidine Phosphorylase (TP), Uridine Phosphorylase (UPase), and Dihydropyrimidine Dehydrogenase (DPD) can be readily adapted to determine the kinetic parameters (Km, Ki, IC50) of this compound.
Key Enzymes in Pyrimidine Metabolism
This compound, as an analog of the endogenous pyrimidine uracil, is likely to interact with enzymes involved in pyrimidine salvage and catabolism. These pathways are critical for nucleotide biosynthesis and the degradation of pyrimidine bases. The key enzymes of interest are:
-
Thymidine Phosphorylase (TP): A key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[1] It is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is a target for anti-cancer drug development due to its role in angiogenesis.
-
Uridine Phosphorylase (UPase): Another crucial enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibition of UPase can potentiate the effects of fluoropyrimidine-based chemotherapeutic agents.
-
Dihydropyrimidine Dehydrogenase (DPD): The initial and rate-limiting enzyme in the catabolism of pyrimidines, including 5-fluorouracil (5-FU).[2] Inhibition of DPD can lead to increased efficacy and toxicity of 5-FU.
Quantitative Data for 5-Substituted Uracil Analogs
Table 1: Inhibitory Activity of 5-Benzyluracil Analogs against Murine Liver Uridine Phosphorylase (UPase)
| Compound | Substituent on Benzyl Ring | IC50 (µM) |
| 5-Benzylacyclouridine (BAU) | None | 0.46 |
| 10y | 3-propoxy | 0.047 |
| 10dd | 3-sec-butoxy | 0.027 |
Data extracted from a study on aryl-substituted 5-benzyluracils.[3] The IC50 values indicate the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Inhibitory Activity of Pyridine Derivatives against Dihydrouracil Dehydrogenase (DHU Dehydrogenase)
| Compound | Ki (µM) |
| 3-cyano-2,6-dihydroxypyridine | 0.23 |
| 5-chloro-2,4-dihydroxypyridine | 0.36 |
Data extracted from a study on pyrimidine and pyridine derivatives as inhibitors of 5-fluorouracil degradation.[4] The Ki value represents the inhibition constant.
Signaling and Metabolic Pathways
The interaction of this compound with the following metabolic pathway is of significant interest in drug development.
Caption: Pyrimidine salvage and catabolic pathways with potential interaction points for this compound.
Experimental Protocols
The following are detailed protocols for assaying the activity of Thymidine Phosphorylase, Uridine Phosphorylase, and Dihydropyrimidine Dehydrogenase. These can be used to evaluate this compound as a substrate or inhibitor.
Protocol 1: Spectrophotometric Assay for Thymidine Phosphorylase (TP) Activity
This protocol is adapted from established methods for measuring TP activity by monitoring the decrease in absorbance at 290 nm as thymidine is converted to thymine.[1]
Materials:
-
Recombinant human or E. coli Thymidine Phosphorylase
-
Thymidine
-
This compound (or other potential inhibitors)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Dilute TP to the desired concentration in potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of thymidine in potassium phosphate buffer. The final concentration in the assay will typically be around the Km value for thymidine.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
-
Assay Setup:
-
For inhibitor studies, prepare a serial dilution of this compound in the assay buffer.
-
Add the following to each well/cuvette:
-
Potassium Phosphate Buffer
-
Inhibitor solution (or DMSO for control)
-
Enzyme solution
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the substrate solution (thymidine) to each well/cuvette to start the reaction.
-
The final assay volume is typically 100-200 µL.
-
-
Measure Activity:
-
Immediately begin monitoring the decrease in absorbance at 290 nm at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition and Ki value, perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Caption: Workflow for the spectrophotometric assay of Thymidine Phosphorylase.
Protocol 2: HPLC-Based Assay for Uridine Phosphorylase (UPase) Activity
This protocol is based on the separation and quantification of the substrate (uridine) and product (uracil) by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Recombinant human or bacterial Uridine Phosphorylase
-
Uridine
-
This compound (or other potential inhibitors)
-
Phosphate Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (PCA) or other quenching agent
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare Reaction Mixtures:
-
In microcentrifuge tubes, combine the phosphate buffer, inhibitor solution (this compound dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 1%), and UPase enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Start the Reaction:
-
Add the uridine substrate to each tube to initiate the reaction. The final substrate concentration should be varied for kinetic analysis.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of product formation.
-
-
Stop the Reaction:
-
Terminate the reaction by adding a quenching agent, such as ice-cold perchloric acid, followed by neutralization with potassium hydroxide.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject an aliquot of the supernatant onto the C18 column.
-
Separate uridine and uracil using an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).
-
Detect the compounds by monitoring the absorbance at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Quantify the amounts of uridine and uracil by comparing their peak areas to a standard curve.
-
Calculate the reaction velocity based on the amount of uracil produced over time.
-
Determine the kinetic parameters (Km, Vmax, Ki, IC50) by analyzing the reaction rates at different substrate and inhibitor concentrations.
-
Caption: Workflow for the HPLC-based assay of Uridine Phosphorylase.
Protocol 3: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
DPD activity can be assessed by monitoring the conversion of a substrate (e.g., [3H]-5-FU or uracil) to its dihydrogenated product. This can be achieved using methods like radioenzymatic assays or LC-MS/MS.
A. Radioenzymatic Assay (Conceptual Outline):
This method involves incubating the enzyme source with a radiolabeled substrate and quantifying the formation of the radiolabeled product.
Materials:
-
Cell or tissue extract containing DPD
-
[3H]-5-Fluorouracil or [14C]-Uracil
-
NADPH
-
Reaction Buffer (e.g., potassium phosphate buffer with EDTA and DTT)
-
This compound (or other potential inhibitors)
-
Scintillation cocktail and counter
Procedure Outline:
-
Prepare reaction mixtures containing buffer, NADPH, radiolabeled substrate, and the enzyme source.
-
For inhibition studies, include varying concentrations of this compound.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Separate the substrate from the product (e.g., by HPLC or thin-layer chromatography).
-
Quantify the radioactivity in the product fraction using a scintillation counter.
-
Calculate enzyme activity and inhibition parameters.
B. LC-MS/MS Method for Uracil and Dihydrouracil Quantification:
This is a highly sensitive and specific method for measuring endogenous levels of uracil and its DPD-catalyzed product, dihydrouracil, in plasma, which reflects DPD activity.
Materials:
-
Plasma samples
-
Internal standards (e.g., isotopically labeled uracil and dihydrouracil)
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure Outline:
-
Sample Preparation:
-
Thaw plasma samples.
-
Add internal standards.
-
Precipitate proteins with a cold organic solvent.
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate HPLC column (e.g., HILIC or reverse-phase).
-
Separate uracil and dihydrouracil using a suitable mobile phase gradient.
-
Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentrations of uracil and dihydrouracil based on the peak area ratios relative to the internal standards.
-
DPD activity can be inferred from the ratio of dihydrouracil to uracil.
-
To assess the inhibitory effect of this compound, an in vitro assay with a purified enzyme or cell lysate would be required, following a similar principle of quantifying substrate and product.
-
Caption: Logical relationship of DPD assay methodologies.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in evaluating the interaction of this compound with key enzymes of pyrimidine metabolism. Based on the available data for structurally similar compounds, this compound holds promise as an inhibitor of these enzymes. The detailed experimental procedures will enable the determination of its specific kinetic parameters, which is crucial for understanding its potential pharmacological effects and for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Inhibitory effects of pyrimidine, barbituric acid and pyridine derivatives on 5-fluorouracil degradation in rat liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5-Aryluracil Derivatives in Oncology Research: A Focus on 5-Phenyluracil Analogs
Introduction
5-Phenyluracil derivatives represent a class of compounds that have been explored for their potential applications in oncology research. As analogs of the naturally occurring pyrimidine base uracil, these compounds are designed to interfere with various cellular processes essential for cancer cell proliferation and survival. While the broader class of 5-substituted uracils, particularly the clinically utilized 5-fluorouracil (5-FU), has been extensively studied, specific research on this compound derivatives is more limited. This document provides an overview of the available research, focusing on closely related 5-arylaminouracil derivatives, and outlines generalized protocols for their synthesis and evaluation as potential anticancer agents.
Key Applications and Mechanisms of Action
Research into 5-arylaminouracil derivatives suggests their potential as cytotoxic agents against specific cancer cell lines. The primary mechanism of action for many uracil analogs involves the inhibition of key enzymes in nucleotide biosynthesis, such as thymidylate synthase (TS). By inhibiting TS, these compounds disrupt the synthesis of thymidine, a crucial component of DNA, thereby leading to cell cycle arrest and apoptosis. While the precise signaling pathways affected by this compound derivatives are not extensively documented, it is hypothesized that they may share mechanisms with other 5-substituted uracils.
Quantitative Data on Anticancer Activity
The cytotoxic effects of several 5-arylaminouracil derivatives have been evaluated against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(4-isopropylphenylamine)uracil | Glioblastoma (GBM-6138) | 9 | [1] |
| 5-(4-tert-butylphenylamine)uracil | Glioblastoma (GBM-6138) | 2.3 | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis and in vitro evaluation of 5-aryluracil derivatives, based on standard methodologies in medicinal chemistry and cancer biology.
Protocol 1: General Synthesis of 5-Arylaminouracil Derivatives
This protocol describes a representative method for the synthesis of 5-arylaminouracil derivatives.
Materials:
-
5-Bromouracil
-
Substituted aniline (e.g., 4-isopropylaniline, 4-tert-butylaniline)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add 5-bromouracil (1 equivalent), the desired substituted aniline (1.2 equivalents), palladium acetate (0.05 equivalents), Xantphos (0.1 equivalents), and cesium carbonate (2 equivalents).
-
Add anhydrous dioxane to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5-arylaminouracil derivative.
-
Characterize the final product using spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of 5-aryluracil derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., GBM-6138)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
5-Aryluracil derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-aryluracil derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a potential mechanism of action and a general experimental workflow for the study of 5-aryluracil derivatives.
Caption: Putative mechanism of action for 5-aryluracil derivatives.
Caption: General experimental workflow for oncology research.
References
Application Notes and Protocols for High-Throughput Screening of 5-Phenyluracil Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyluracil and its analogs represent a promising class of compounds in the field of anticancer drug discovery. As derivatives of the naturally occurring nucleobase uracil, these compounds are strategically designed to interfere with metabolic pathways essential for the rapid proliferation of cancer cells. A primary mechanism of action for many uracil analogs is the inhibition of the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA and RNA precursors. By targeting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), this compound analogs can selectively induce cell cycle arrest and apoptosis in cancer cells, which have a higher demand for nucleotides compared to normal cells.
High-throughput screening (HTS) plays a pivotal role in the efficient identification and optimization of lead compounds from large chemical libraries. This document provides detailed application notes and protocols for conducting HTS assays to discover and characterize novel this compound analogs with potent anticancer activity. The methodologies described herein cover primary phenotypic screens to identify cytotoxic agents, as well as secondary assays to elucidate the mechanism of action, including target-based enzymatic assays and further cell-based functional assays.
Data Presentation: Efficacy of 5-Substituted Uracil Derivatives
The following tables summarize the biological activity of various 5-substituted uracil derivatives, including those with a phenyl group, against different cancer cell lines. This quantitative data is crucial for identifying hit compounds and understanding structure-activity relationships (SAR).
Table 1: Anticancer Activity of 5-Substituted Uracil Derivatives in Cell-Based Assays
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |
| 1,3-dimethyl-5-cinnamoyl-6-aminouracil | L1210 (Leukemia) | Cytotoxicity Assay | - | [1] |
| 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 (Leukemia) | Cytotoxicity Assay | - | [1] |
| 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 (Leukemia) | Cytotoxicity Assay | - | [1] |
| N1,N3-dicyclohexylmethyl-5-iodouracil (8b) | HepG2 (Liver) | Anticancer Assay | 16.5 (µg/mL) | [2] |
| N1,N3-dicyclohexylmethyl-5-iodouracil (8b) | A549 (Lung) | Anticancer Assay | 33.0 (µg/mL) | [2] |
| N1,N3-dicyclohexylmethyl-5-iodouracil (8b) | HuCCA-1 (Cholangiocarcinoma) | Anticancer Assay | 49.0 (µg/mL) | |
| 1-(Cyclohexylmethyl)-5-iodouracil (7c) | T47D (Breast) | Anticancer Assay | 20.0 (µg/mL) | |
| 1-(Cyclohexylmethyl)-5-iodouracil (7c) | KB (Oral) | Anticancer Assay | 35.0 (µg/mL) | |
| 1-(Cyclohexylmethyl)-5-iodouracil (7c) | HepG2 (Liver) | Anticancer Assay | 36.0 (µg/mL) | |
| 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 (Breast) | MTT Assay | 3.8 |
Note: The specific IC50 values for some compounds were not explicitly provided in the source material but were described as active.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format, typically in 96- or 384-well plates.
Protocol 1: Primary High-Throughput Cell Viability Screening (MTT Assay)
This protocol is designed to assess the effect of a library of this compound analogs on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well clear-bottom, tissue culture-treated plates
-
This compound analog library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add the compound dilutions to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Secondary Screen - Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This biochemical assay is used to determine if the active compounds from the primary screen directly inhibit the DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
DCIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
96-well or 384-well UV-transparent plates
-
Spectrophotometer plate reader
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
Prepare serial dilutions of the hit compounds in DMSO.
-
-
Assay Protocol:
-
Add the compound dilutions to the wells of the plate.
-
Add the DHODH enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding DCIP to each well.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay determines if the cytotoxic effect of the compounds is due to the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Hit compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the hit compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 4: Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Hit compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with compounds as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of this compound analogs.
Diagram 2: De Novo Pyrimidine Biosynthesis Pathway and Inhibition
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound analogs.
References
Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on the 5-Phenyluracil Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the exploration of 5-phenyluracil derivatives as a potential new class of kinase inhibitors. While the this compound scaffold itself is an emerging area of interest in kinase inhibitor development, the principles and protocols outlined here are based on established methodologies for analogous 5-aryluracil and other phenyl-substituted heterocyclic compounds.
Introduction to this compound in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The uracil scaffold, a key component of nucleic acids, offers a versatile platform for the design of novel therapeutics. Substitution at the 5-position with an aryl group, such as a phenyl ring, can provide a vector for exploring interactions with the ATP-binding site of various kinases. The this compound core presents an opportunity to develop novel kinase inhibitors with potentially unique selectivity profiles. These notes will guide researchers through the synthesis, screening, and characterization of this compound derivatives for kinase inhibitory activity.
Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives is crucial for exploring structure-activity relationships (SAR). A common and effective method for the C-C bond formation at the 5-position of the uracil ring is the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol describes the general procedure for the synthesis of this compound from 5-bromouracil and phenylboronic acid.
Materials:
-
5-Bromouracil
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, combine 5-bromouracil (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the this compound product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assays
To evaluate the potential of this compound derivatives as kinase inhibitors, a panel of kinase inhibition assays should be performed. A common starting point is to screen against a broad panel of kinases to identify initial hits, followed by more detailed IC50 determination for the most promising candidates.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase using a luminescence-based ATP detection assay.
Materials:
-
Kinase of interest (e.g., Src, EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
This compound derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. A typical starting concentration range for screening is 10 µM to 1 nM.
-
Kinase Reaction: a. In a 384-well plate, add the kinase, substrate, and assay buffer. b. Add the diluted this compound derivatives to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: a. Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction. b. Incubate the plate as recommended by the assay kit manufacturer.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. The luminescence signal is inversely proportional to the kinase activity. c. Calculate the percent inhibition for each compound concentration. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Quantitative data from kinase inhibition assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.
Table 1: Hypothetical Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R1-substituent (Phenyl Ring) | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Kinase C IC50 (µM) |
| 5PU-01 | H | > 50 | 25.3 | 15.8 |
| 5PU-02 | 4-F | 22.1 | 10.5 | 5.2 |
| 5PU-03 | 4-Cl | 15.8 | 8.1 | 3.7 |
| 5PU-04 | 4-CH₃ | 35.6 | 18.9 | 9.1 |
| 5PU-05 | 3-OCH₃ | 12.4 | 5.6 | 2.1 |
| Staurosporine | (Control) | 0.009 | 0.007 | 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagrams are essential for visualizing complex biological pathways, experimental procedures, and logical relationships in drug discovery.
Signaling Pathway
Caption: Hypothetical targeting of a receptor tyrosine kinase signaling pathway by a this compound derivative.
Experimental Workflow
Caption: A typical workflow for the discovery and development of this compound-based kinase inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship for guiding the structure-activity relationship (SAR) studies of this compound derivatives.
Application Notes and Protocols for Evaluating 5-Phenyluracil Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine analogs are a cornerstone of chemotherapy, and novel derivatives are of significant interest in the development of new anticancer agents. 5-Phenyluracil is a synthetic pyrimidine derivative with a structural resemblance to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. The cytotoxic potential of this compound warrants a thorough investigation to determine its efficacy and mechanism of action. In vitro cell-based assays are fundamental in the initial stages of drug discovery to assess a compound's bioactivity and cytotoxic effects.[1]
This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. These assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). The described protocols are designed to be robust and reproducible for screening and characterizing the cytotoxic profile of this compound and other potential therapeutic compounds.
Key Cytotoxicity Assays
Three common and reliable assays are detailed below to provide a multi-faceted view of this compound's cytotoxic effects:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4] The amount of formazan produced is proportional to the number of living, metabolically active cells.[5]
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.
Data Presentation
The quantitative data obtained from these assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results of this compound cytotoxicity testing.
Table 1: MTT Assay - Cell Viability after this compound Treatment
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) - 24h | % Cell Viability (Mean ± SD) - 48h | % Cell Viability (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95.3 ± 4.1 | 88.7 ± 5.5 | 75.2 ± 6.3 |
| 10 | 82.1 ± 6.8 | 65.4 ± 7.2 | 48.9 ± 5.9 |
| 50 | 55.6 ± 7.5 | 32.1 ± 6.4 | 15.7 ± 4.2 |
| 100 | 25.3 ± 5.9 | 10.8 ± 3.1 | 5.2 ± 2.5 |
Table 2: LDH Assay - Cytotoxicity of this compound
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) - 24h | % Cytotoxicity (Mean ± SD) - 48h | % Cytotoxicity (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.8 ± 1.9 |
| 1 | 8.2 ± 1.8 | 15.6 ± 2.5 | 28.4 ± 3.1 |
| 10 | 20.5 ± 3.5 | 38.9 ± 4.1 | 55.7 ± 4.8 |
| 50 | 48.7 ± 5.2 | 69.8 ± 6.3 | 85.1 ± 5.5 |
| 100 | 75.4 ± 6.8 | 88.2 ± 5.9 | 94.3 ± 4.7 |
Table 3: Annexin V/PI Assay - Apoptosis Induction by this compound (48h)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.2 ± 2.5 | 3.1 ± 0.8 | 2.7 ± 0.6 |
| 10 | 75.8 ± 3.1 | 15.4 ± 2.2 | 8.8 ± 1.5 |
| 50 | 40.1 ± 4.5 | 35.7 ± 3.8 | 24.2 ± 2.9 |
| 100 | 12.5 ± 2.8 | 48.2 ± 4.1 | 39.3 ± 3.5 |
Experimental Protocols
1. Cell Culture and Compound Preparation
-
Cell Lines: Select appropriate cancer cell lines based on the research focus (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent like dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
2. MTT Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
3. LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
4. Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: General workflow for evaluating the cytotoxicity of this compound.
References
- 1. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 5-Phenyluracil
A Note on 5-Phenyluracil: Publicly available research specifically detailing in vivo animal models for the efficacy testing of this compound is limited. However, based on its structural similarity to the widely studied anti-cancer drug 5-Fluorouracil (5-FU), it is plausible that this compound would be investigated as an antimetabolite. The following application notes and protocols are therefore based on established methodologies for evaluating 5-FU and similar compounds in preclinical cancer models. These can serve as a comprehensive guide for researchers designing in vivo studies for this compound.
Application Notes
Introduction
This compound is a synthetic pyrimidine analogue. Its structural resemblance to uracil suggests a potential mechanism of action involving the disruption of nucleic acid synthesis, similar to 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[1][2][3] The primary modes of 5-FU's anticancer activity are the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.[1][2] Efficacy testing in relevant in vivo animal models is a critical step in the preclinical development of this compound to determine its therapeutic potential and safety profile.
Choice of Animal Models
The selection of an appropriate animal model is crucial for obtaining clinically relevant data. For oncology studies, common choices include:
-
Syngeneic Models: These involve transplanting cancer cell lines derived from a specific inbred strain of mouse into a mouse of the same strain. This allows for the study of the drug's effect in the context of a competent immune system.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice). This is a widely used model to assess the direct effect of a compound on human tumors.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, closely mimicking human cancer progression.
The choice of model will depend on the specific cancer type being targeted and the research question. For initial efficacy screening of this compound, xenograft models using human colorectal or breast cancer cell lines are a common starting point, given the known efficacy of 5-FU in these indications.
Efficacy Endpoints
Primary efficacy endpoints in in vivo cancer models typically include:
-
Tumor Growth Inhibition (TGI): A measure of the reduction in tumor volume in treated animals compared to a control group.
-
Tumor Growth Delay (TGD): The time it takes for tumors to reach a predetermined size in treated versus control groups.
-
Survival Analysis: Monitoring the overall survival of the animals.
-
Metastasis Assessment: Evaluating the spread of cancer to other organs.
-
Biomarker Analysis: Measuring changes in specific molecules in the tumor or blood that indicate a drug response.
Experimental Protocols
Protocol 1: Human Xenograft Model for Colorectal Cancer
This protocol describes the use of a human colorectal cancer cell line (e.g., HCT116 or HT-29) xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
6-8 week old female athymic nude mice (e.g., NU/NU)
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Matrigel (optional)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend the cells in sterile PBS or culture media at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage). The dosing schedule will need to be optimized (e.g., daily, every other day).
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Tumor Growth Inhibition of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, IP | 1520 ± 150 | 0 | -5 ± 2 |
| This compound | 25 | Daily, IP | 850 ± 95 | 44.1 | -8 ± 3 |
| This compound | 50 | Daily, IP | 430 ± 60 | 71.7 | -12 ± 4 |
| This compound | 100 | Daily, IP | 180 ± 35 | 88.2 | -18 ± 5 |
Table 2: Survival Analysis in a Metastatic Breast Cancer Model (e.g., 4T1 Syngeneic Model)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | QOD, IV | 28 | 0 |
| This compound | 50 | QOD, IV | 42 | 50 |
| This compound | 75 | QOD, IV | 51 | 82.1 |
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways Potentially Affected by this compound
Given its similarity to 5-FU, this compound may impact several signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Caption: Putative mechanism of action and resistance pathways for this compound.
Experimental Workflow for In Vivo Efficacy Testing
A visual representation of the experimental workflow can aid in planning and execution.
References
Application Notes and Protocols: Radiosynthesis and Labeling of 5-Phenyluracil for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyluracil is a synthetic derivative of the nucleobase uracil. The introduction of a phenyl group at the 5-position creates a molecule with potential for diverse biological activities, including anticancer and antiviral properties.[1][2][3] The development of radiolabeled versions of this compound for positron emission tomography (PET) imaging could provide a valuable tool for non-invasively studying its in vivo pharmacokinetics, biodistribution, and target engagement.[4][5] This document provides detailed protocols for the radiosynthesis of [¹⁸F]this compound and [¹¹C]this compound, along with proposed applications in preclinical imaging.
Principle
The radiosynthesis of this compound can be achieved by incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), into the molecular structure. For ¹⁸F-labeling, a common strategy is nucleophilic aromatic substitution on an activated precursor. For ¹¹C-labeling, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for forming a carbon-carbon bond between the uracil scaffold and a ¹¹C-labeled phenyl ring.
[¹⁸F]this compound: Radiosynthesis and Quality Control
The radiosynthesis of [¹⁸F]this compound is proposed via a two-step process starting from a suitable precursor, 5-(4-nitrophenyl)uracil. The nitro group activates the aromatic ring for nucleophilic substitution with [¹⁸F]fluoride.
Experimental Protocol: Synthesis of [¹⁸F]5-(4-fluorophenyl)uracil
1. Production of [¹⁸F]Fluoride:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating [¹⁸O]H₂O.
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
2. Elution and Azeotropic Drying:
-
The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature to yield the anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
3. Radiofluorination:
-
A solution of the precursor, 5-(4-nitrophenyl)uracil, in anhydrous dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at a specified temperature for a set duration to facilitate the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.
4. Purification:
-
The crude reaction mixture is diluted with water and purified by semi-preparative high-performance liquid chromatography (HPLC).
-
The fraction corresponding to [¹⁸F]5-(4-fluorophenyl)uracil is collected.
5. Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC.
-
Chemical Purity: Determined by analytical HPLC with UV detection, co-injected with a non-radioactive standard.
-
Radionuclidic Identity: Confirmed by measuring the half-life of the final product.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
Bacterial Endotoxins: Assessed using a Limulus Amebocyte Lysate (LAL) test.
Data Presentation
| Parameter | Typical Values |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Molar Activity | 1.5-3.0 Ci/µmol |
| Synthesis Time | 50-60 minutes |
[¹¹C]this compound: Radiosynthesis and Quality Control
The synthesis of [¹¹C]this compound can be accomplished using a palladium-catalyzed Suzuki cross-coupling reaction. This involves the coupling of a uracil-5-boronic acid precursor with a [¹¹C]iodobenzene, which is synthesized from cyclotron-produced [¹¹C]CO₂.
Experimental Protocol: Synthesis of [¹¹C]this compound
1. Production of [¹¹C]CO₂ and Conversion to [¹¹C]CH₃I:
-
[¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
[¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then reacted with iodine to produce [¹¹C]CH₃I.
2. Synthesis of [¹¹C]Iodobenzene (not detailed, assumed available):
-
A rapid synthesis of [¹¹C]iodobenzene from [¹¹C]CH₃I is required.
3. Suzuki Coupling Reaction:
-
In a reaction vial, uracil-5-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are dissolved in a suitable solvent mixture (e.g., DMF/water).
-
The prepared [¹¹C]iodobenzene is bubbled into the reaction mixture.
-
The vial is sealed and heated to facilitate the cross-coupling reaction.
4. Purification:
-
The crude reaction mixture is purified by semi-preparative HPLC.
-
The fraction containing [¹¹C]this compound is collected.
5. Formulation:
-
The collected fraction is reformulated into a physiologically compatible solution using a solid-phase extraction method similar to the [¹⁸F]this compound protocol.
Quality Control
The quality control procedures are analogous to those described for [¹⁸F]this compound, including determination of radiochemical and chemical purity, radionuclidic identity, residual solvents, and bacterial endotoxins.
Data Presentation
| Parameter | Typical Values |
| Radiochemical Yield (decay-corrected, from [¹¹C]CH₃I) | 15-25% |
| Radiochemical Purity | >99% |
| Molar Activity | 2-5 Ci/µmol |
| Synthesis Time | 40-50 minutes |
Mandatory Visualizations
References
- 1. Synthesis and cytotoxic activity of various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in their racemic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Optical Imaging Agents in Cancer: Focus on Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing a 5-Phenyluracil-like Fragment
Disclaimer: Extensive literature searches did not yield specific data on the use of 5-phenyluracil as a fragment in published fragment-based drug discovery (FBDD) campaigns. The following Application Notes and Protocols are therefore a generalized representation of a typical FBDD workflow, using a hypothetical fragment with properties similar to this compound. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals on how to approach an FBDD project with a similar small heterocyclic fragment.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2][3] Unlike high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da).[1][3] These fragments, although often exhibiting weak binding affinities (in the high µM to mM range), tend to form high-quality interactions with their target proteins. The small size and low complexity of fragments allow for a more thorough exploration of chemical space with a smaller library of compounds.
The initial weak-binding fragment "hits" are then optimized and grown into more potent, lead-like molecules through structure-guided methods, such as X-ray crystallography or NMR spectroscopy. This iterative process of fragment linking, growing, or merging allows for the development of highly specific and potent drug candidates.
Properties of a this compound-like Fragment
A hypothetical fragment, structurally analogous to this compound, would possess characteristics that make it a suitable candidate for an FBDD library. These properties generally adhere to the "Rule of Three":
| Property | Guideline ("Rule of Three") | Hypothetical Value for a this compound-like Fragment |
| Molecular Weight | < 300 Da | ~188 Da |
| cLogP | ≤ 3 | ~1.5 |
| Hydrogen Bond Donors | ≤ 3 | 2 |
| Hydrogen Bond Acceptors | ≤ 3 | 2 |
| Rotatable Bonds | ≤ 3 | 1 |
These properties ensure that the fragment has good solubility and is more likely to have a favorable binding efficiency.
Experimental Protocols
A typical FBDD campaign involves a tiered approach, starting with a primary screen to identify initial hits, followed by secondary validation and structural studies to confirm binding and guide optimization.
Primary Screening: Thermal Shift Assay (TSA)
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to screen for fragment binding by measuring the change in a protein's thermal stability. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Purify the target protein to >95% purity. Dialyze the protein into a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration for the assay is typically 2-5 µM.
-
Fragment Library Preparation: Prepare a stock solution of the fragment library (including the this compound-like fragment) in DMSO at a concentration of 100 mM. For the assay, dilute the fragments to a final concentration of 200 µM in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution.
-
Add the fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.
-
Add the diluted fragment to each well. Include a "no ligand" control (buffer with DMSO) and a "no protein" control.
-
-
Data Acquisition: Place the plate in a real-time PCR instrument. Set a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment is considered a preliminary hit.
Hypothetical TSA Data for a this compound-like Fragment:
| Fragment | Concentration (µM) | Tm (°C) | ΔTm (°C) | Hit Status |
| Control (DMSO) | - | 52.1 | - | - |
| This compound-like | 200 | 55.3 | +3.2 | Hit |
| Negative Control | 200 | 52.3 | +0.2 | No Hit |
Hit Validation and Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating fragment hits and providing structural information about the binding interaction. Protein-observed (e.g., ¹H-¹⁵N HSQC) or ligand-observed (e.g., Saturation Transfer Difference - STD) NMR experiments can be used.
Protocol for ¹H-¹⁵N HSQC:
-
Protein Isotope Labeling: Express and purify the target protein with ¹⁵N labeling.
-
Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate buffer pH 7.0, 50 mM NaCl, 10% D₂O).
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of the hit fragment (e.g., from 50 µM to 2 mM) to the protein sample and acquire an HSQC spectrum at each concentration.
-
Data Analysis: Monitor for chemical shift perturbations (CSPs) in the protein's amide signals upon fragment binding. Significant and dose-dependent CSPs confirm a direct interaction between the fragment and the protein. The binding site can be mapped by identifying the residues with the largest CSPs. The dissociation constant (Kd) can be calculated by fitting the CSP data.
Hypothetical NMR Titration Data:
| Fragment Concentration (µM) | Average Chemical Shift Perturbation (Δδavg) (ppm) |
| 0 | 0.00 |
| 50 | 0.05 |
| 100 | 0.10 |
| 250 | 0.22 |
| 500 | 0.35 |
| 1000 | 0.50 |
| 2000 | 0.61 |
From this data, a Kd can be determined, which would typically be in the high µM to low mM range for a fragment hit.
Visualization of Workflows and Pathways
FBDD Experimental Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where a lead compound, developed from a this compound-like fragment, inhibits a kinase in a signaling pathway.
Caption: Inhibition of a target kinase in a signaling pathway by a lead compound.
Conclusion
While specific data for this compound in FBDD is not publicly available, the principles and protocols outlined in these application notes provide a robust framework for initiating an FBDD campaign with similar small, heterocyclic fragments. The combination of high-throughput primary screening with rigorous biophysical and structural validation methods is crucial for the successful identification and optimization of fragment hits into potent lead candidates.
References
- 1. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 5-Phenyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 5-Phenyluracil, a key scaffold in medicinal chemistry. The primary focus is on scalable palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Heck reactions, for which comprehensive, step-by-step protocols are provided. This document also outlines key considerations for reaction scale-up, purification, and safety. Quantitative data from representative reactions are summarized in a tabular format for easy comparison. Additionally, potential biological applications of this compound are discussed based on the known activities of related 5-aryluracil compounds.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery and development. The uracil moiety is a well-established pharmacophore, and substitution at the C5 position with an aryl group can impart a range of biological activities, including antiviral, and anticancer properties.[1][2] The efficient and scalable synthesis of this compound is therefore crucial for the generation of compound libraries for high-throughput screening and for the production of lead candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful and versatile methods for the formation of the key C-C bond between the uracil ring and the phenyl group.[3] This document provides detailed protocols for these synthetic routes, with a focus on scalability and practical application in a research and development setting.
Comparative Overview of Synthetic Protocols
The synthesis of this compound is most commonly achieved through the cross-coupling of a 5-halouracil with a phenyl-containing reagent. The choice of the specific coupling partners and reaction conditions can significantly impact the reaction efficiency, scalability, and overall cost. Below is a summary of the key aspects of the Suzuki-Miyaura and Heck reactions for this transformation.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling |
| Uracil Substrate | 5-Bromouracil or 5-Iodouracil | 5-Iodouracil or 5-Bromouracil |
| Phemyl Reagent | Phenylboronic acid | Benzene or Styrene |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine ligands | Pd(OAc)₂, Pd₂(dba)₃ |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, NaOAc |
| Solvent | Toluene/Water, Dioxane/Water, DMF | Acetonitrile, DMF, Xylene |
| Typical Yield | 80-95% | 70-85% |
| Reaction Time | 4-12 hours | 5-24 hours |
| Scalability | Generally good, with considerations for reagent cost and palladium removal. | Good, often used in industrial synthesis. |
| Key Advantages | Milder reaction conditions, high functional group tolerance, commercially available and relatively stable boronic acids. | Avoids the use of organometallic reagents, can use simple arenes directly. |
| Key Challenges | Cost of boronic acids for large-scale synthesis, removal of boron-containing byproducts. | Higher reaction temperatures are often required, potential for side reactions like double arylation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromouracil with phenylboronic acid.
Materials:
-
5-Bromouracil
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an appropriately sized reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-bromouracil (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the vessel to achieve a concentration of approximately 0.5 M with respect to 5-bromouracil.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Heck Reaction for the Synthesis of this compound
This protocol outlines a general procedure for the Heck coupling of 5-iodouracil with benzene.
Materials:
-
5-Iodouracil
-
Benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Celite
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 5-iodouracil (1.0 eq.), palladium(II) acetate (0.1 eq.), and triethylamine (1.5 eq.).
-
Solvent and Reagent Addition: Add acetonitrile and a stoichiometric excess of benzene to the vessel.
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the sealed vessel to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess benzene.
-
Purification: Purify the resulting residue by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Scale-Up Considerations
Scaling up palladium-catalyzed cross-coupling reactions requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Catalyst Selection and Loading: For large-scale synthesis, minimizing the catalyst loading is crucial to reduce costs. Highly active catalysts or catalyst systems that can be recycled are preferred.
-
Heat Transfer: Both the Suzuki-Miyaura and Heck reactions are often exothermic. On a large scale, efficient heat transfer is critical to prevent runaway reactions. The reaction temperature should be carefully controlled, and the addition of reagents may need to be done portion-wise or via controlled feed.
-
Mixing: Efficient mixing is essential to ensure homogeneity, particularly in multiphasic systems like the Suzuki-Miyaura reaction.
-
Solvent Selection: The choice of solvent can impact reaction rate, product purity, and ease of work-up. For industrial applications, solvents with higher flash points and lower toxicity are preferred.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Various methods can be employed for palladium removal, including treatment with activated carbon, silica-based scavengers, or extraction with aqueous solutions of reagents like sodium bisulfite.
-
Safety: Palladium catalysts, especially on carbon supports, can be pyrophoric. Appropriate handling procedures and personal protective equipment are essential. The exothermic nature of these reactions also necessitates a thorough safety assessment before scaling up.
Potential Biological Applications and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the broader class of 5-substituted uracils has shown a wide range of biological activities. These compounds are known to act as:
-
Antiviral Agents: Many 5-substituted uracil derivatives exhibit potent antiviral activity by inhibiting viral enzymes such as DNA polymerase or reverse transcriptase.
-
Anticancer Agents: The uracil scaffold is a key component of several anticancer drugs, most notably 5-Fluorouracil. 5-Aryluracils may exert their anticancer effects through various mechanisms, including the inhibition of enzymes involved in nucleotide metabolism or by acting as receptor tyrosine kinase inhibitors.
-
Enzyme Inhibitors: The structural similarity of 5-substituted uracils to endogenous nucleobases makes them potential inhibitors of a wide range of enzymes that interact with nucleotides.
Further research into the specific biological targets of this compound is warranted to elucidate its precise mechanism of action and potential therapeutic applications.
Diagrams
Caption: Comparative workflow for the synthesis of this compound.
Caption: Logical workflow for scaling up this compound synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 5-Phenyluracil Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Phenyluracil for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For non-aqueous stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It is a powerful organic solvent capable of dissolving many lipophilic compounds. For in vitro cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1] A negative control with the same concentration of DMSO should always be included in the experiment.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[2] The rapid dilution of the DMSO reduces its solvating power, causing the compound to precipitate.
To prevent this, you can try the following:
-
Use a lower final concentration: The concentration of this compound in your assay may be exceeding its aqueous solubility limit.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.[2][3]
-
Add the stock solution dropwise while vortexing: This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.[2]
Q3: Can I use other solvents besides DMSO?
A3: While DMSO is the most common choice, other organic solvents like ethanol can also be used. However, ethanol can be more volatile and may have a higher cytotoxic potential at similar concentrations compared to DMSO. If using an alternative solvent, it is crucial to determine its compatibility with your specific assay and cell type, and to always include a solvent control.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when preparing this compound solutions for in vitro assays.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitate upon adding DMSO stock to media. | The final concentration of this compound exceeds its aqueous solubility. | - Decrease the final working concentration.- Perform a kinetic solubility test to determine the maximum soluble concentration (see Experimental Protocols).- Use a stepwise dilution approach in pre-warmed media. |
| Cloudiness or precipitate forms over time in the incubator. | - Temperature shift: Solubility can decrease when the solution cools from room temperature to 37°C or vice versa.- Interaction with media components: this compound may interact with proteins or salts in the culture medium.- Evaporation: Evaporation of media in long-term cultures can increase the compound concentration, leading to precipitation. | - Always pre-warm the cell culture media to 37°C before adding the compound.- Test the solubility of this compound in your specific cell culture medium, including serum.- Ensure proper humidification of the incubator and use sealed plates for long-term experiments. |
| Inconsistent experimental results between batches. | - Incomplete dissolution of stock solution: The this compound may not be fully dissolved in the initial DMSO stock.- Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Ensure the stock solution is clear and free of any visible particles before use. Gentle warming or brief sonication can aid dissolution.- Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Solvent/System | Expected Solubility | Notes |
| Water | Very Poorly Soluble | Uracil and its derivatives with non-polar phenyl substitutions are generally hydrophobic. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Poorly Soluble | Similar to water, physiological buffers are not effective at dissolving this compound. |
| Ethanol | Sparingly to Moderately Soluble | Can be used as a co-solvent, but may be more cytotoxic than DMSO. |
| Dimethyl Sulfoxide (DMSO) | Soluble | The recommended solvent for preparing high-concentration stock solutions. |
| Cell Culture Media (e.g., DMEM) + 0.1-0.5% DMSO | Low µM range | The final concentration is limited by the aqueous solubility. This should be experimentally determined. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the compound has dissolved and the solution is clear.
-
If the compound is not fully dissolved, brief sonication or gentle warming (to 37°C) can be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium when added from a DMSO stock.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare a serial dilution of the compound in DMSO: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add the compound to the cell culture medium: Add a small, equal volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate containing a larger volume (e.g., 198 µL) of pre-warmed cell culture medium. This will create a range of final compound concentrations with a constant final DMSO concentration. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a quantitative measurement, read the absorbance of the plate at a wavelength between 500-700 nm or measure light scattering using a nephelometer. An increase in absorbance or light scattering indicates precipitation.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and does not show a significant increase in absorbance or light scattering is considered the maximum working soluble concentration under your experimental conditions.
Visualizations
Caption: A decision workflow for preparing and troubleshooting this compound solutions.
Caption: Step-by-step workflow for the kinetic solubility protocol.
References
Technical Support Center: 5-Phenyluracil Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyluracil in aqueous solutions. Due to limited direct stability data for this compound, information on the structurally similar compound, 5-Fluorouracil (5-FU), is provided as a reference. It is crucial to validate these findings for your specific experimental conditions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of uracil derivatives like this compound in aqueous solutions is primarily affected by pH, temperature, and light exposure. Uracil and its derivatives are susceptible to hydrolytic degradation, particularly under alkaline conditions.[1][2][3] Elevated temperatures can accelerate this degradation.[4] Furthermore, exposure to UV light can induce photodegradation, leading to the formation of photoproducts.[1]
Q2: How can I minimize the degradation of my this compound stock solutions?
A2: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or frozen at -20°C) and protected from light by using amber vials or wrapping containers in aluminum foil. Preparing solutions in a buffer with a slightly acidic to neutral pH may also enhance stability, as alkaline conditions are known to promote hydrolysis of similar compounds.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the provided search results, based on the degradation of 5-Fluorouracil, hydrolytic degradation under alkaline conditions can lead to the opening of the pyrimidine ring. For 5-Fluorouracil, this involves hydration across the C5-C6 double bond, followed by ring cleavage to form various degradation products. Photodegradation can lead to the formation of cyclobutane dimers or hydrate products.
Q4: Is there a recommended analytical method to assess the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for analyzing the stability of uracil derivatives. This method allows for the separation and quantification of the parent compound from its degradation products. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is typically employed. While a specific validated method for this compound was not found, methods developed for 5-Fluorouracil can serve as a starting point for method development.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my aqueous solution.
| Possible Cause | Troubleshooting Step |
| High pH of the solution | Measure the pH of your aqueous solution. If it is alkaline (pH > 8), consider preparing your solution in a neutral or slightly acidic buffer (pH 5-7). The hydrolysis of similar uracil derivatives is known to be base-catalyzed. |
| Elevated storage temperature | Store your stock solutions at a lower temperature (refrigerated at 2-8°C or frozen at -20°C). Avoid repeated freeze-thaw cycles. |
| Exposure to light | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for uracil derivatives. |
| Microbial contamination | If solutions are stored for extended periods, consider sterile filtering the solution to prevent microbial growth, which could potentially degrade the compound. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during a stability study.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The new peaks are likely degradation products. To confirm this, perform forced degradation studies (e.g., by exposing the solution to strong acid, strong base, high temperature, or intense light) and monitor the appearance and growth of these peaks. |
| Contamination of the solvent or glassware | Ensure high purity solvents and meticulously clean glassware are used for solution preparation and analysis. Run a blank injection of your solvent to check for contaminants. |
| Interaction with excipients (if in a formulation) | If your solution contains other components, consider potential interactions that could lead to the formation of new compounds. Analyze a solution of this compound in a simple buffer as a control. |
Quantitative Data (Reference: 5-Fluorouracil)
The following tables summarize stability data for 5-Fluorouracil (5-FU), which may serve as a reference for this compound due to structural similarities. Note: This data should be used as a guideline, and stability studies for this compound should be conducted to obtain specific results.
Table 1: Stability of 5-Fluorouracil in Aqueous Solution under Different pH Conditions
| pH | Temperature (°C) | Storage Duration | Remaining 5-FU (%) | Reference |
| Acidic (e.g., 0.1 N HCl) | Not specified | Not specified | Negligible degradation | |
| Neutral (e.g., Water) | Not specified | Not specified | Negligible degradation | |
| Alkaline (e.g., 0.1 N NaOH) | Not specified | Not specified | Significant degradation |
Table 2: Stability of 5-Fluorouracil Solutions under Different Storage Conditions
| Concentration (mg/mL) | Storage Temperature (°C) | Light Condition | Storage Duration | % Degradation | Reference |
| 50 | 21 | Darkness | 7 days | < 2% | |
| 50 | 21 | Darkness | 14 days | ~10% | |
| 50 | 21 | Darkness | 30 days | ~18% | |
| 0.2, 1.5, 10 | 4 | Not specified | 24-48 hours | Crystallization observed |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period, taking samples at shorter intervals due to expected faster degradation.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of 100 µg/mL. Incubate at room temperature and protect from light.
-
Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105°C) for a defined period. Also, incubate a solution of the drug at a high temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of the drug (e.g., 100 µg/mL in a suitable solvent) to a light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately with the mobile phase and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products and determine the percentage of the remaining parent drug.
Protocol 2: Representative HPLC Method for Uracil Derivatives (Adapted from 5-Fluorouracil Analysis)
This method can be used as a starting point for developing a stability-indicating assay for this compound. Method optimization and validation are essential.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, 50mM potassium phosphate buffer (pH 5.0) and methanol. The gradient or isocratic elution and the ratio of the solvents will need to be optimized.
-
Flow Rate: 1.0 mL/min (can be optimized).
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound. For 5-Fluorouracil, wavelengths around 254-265 nm are commonly used.
-
Injection Volume: 20 µL (can be optimized).
-
Column Temperature: 30°C (can be optimized).
Visualizations
Caption: General hydrolytic degradation pathway for a uracil derivative.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of five sulfonylurea herbicides in aqueous semiconductor suspensions under natural sunlight [agris.fao.org]
Technical Support Center: Optimization of 5-Phenyluracil Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyluracil. The content is designed to address specific issues that may be encountered during experimentation, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, offering systematic approaches to identify and resolve the underlying issues.
Issue 1: Low or No Yield of this compound
A low or non-existent yield is a frequent challenge. A methodical approach to troubleshooting is crucial for identifying the root cause.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not degraded. Use a fresh batch or a reliable pre-catalyst. - Confirm that the reaction was properly degassed to prevent catalyst oxidation.[1][2] - For Pd(II) pre-catalysts, ensure efficient in-situ reduction to the active Pd(0) species. Consider using a direct Pd(0) source like Pd(PPh₃)₄.[1] |
| Poor Quality or Unstable Reagents | - Use freshly purchased or purified boronic acid. Boronic acids can degrade, especially through protodeboronation.[1][3] - Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates. - Ensure the 5-halouracil (e.g., 5-iodouracil or 5-bromouracil) is pure and dry. |
| Suboptimal Reaction Conditions | - Temperature: If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate. However, excessive heat can lead to catalyst decomposition. - Base: The choice and purity of the base are critical. Ensure the base is anhydrous if required and that a sufficient number of equivalents are used (typically 1.5 - 3.0 eq). - Solvent: Ensure solvents are anhydrous and properly degassed. A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water. |
| Ligand Issues | - Oxidation: Phosphine ligands are susceptible to oxidation by air. Use fresh ligands or those stored under an inert atmosphere. - Ligand-to-Palladium Ratio: An inappropriate ratio (typically 1:1 to 4:1) can lead to catalyst aggregation and deactivation. |
Issue 2: Significant Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the yield of the desired this compound.
| Side Product | Potential Cause & Troubleshooting Steps |
| Homocoupling of Phenylboronic Acid | - Presence of Oxygen: This is the most common cause. Improve the degassing procedure of the solvent and reaction mixture (e.g., sparging with argon or nitrogen, or using freeze-pump-thaw cycles). - Catalyst Choice: Using a Pd(0) source directly can mitigate homocoupling that may occur during the in-situ reduction of Pd(II) pre-catalysts. |
| Dehalogenation of 5-Halouracil | - This involves the replacement of the halogen with a hydrogen atom. - Solvent/Base Choice: This side reaction can be promoted by certain solvents (like alcohols) or bases. Consider screening alternative, less reactive bases or changing the solvent system. |
| Protodeboronation of Phenylboronic Acid | - This is the cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of benzene. - Minimize Water and Use Fresh Reagents: This is often promoted by excess water or impurities. Use anhydrous solvents where appropriate and high-purity, fresh phenylboronic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most common starting materials are a 5-halouracil, typically 5-iodouracil or 5-bromouracil, and phenylboronic acid. 5-iodouracil is generally more reactive than 5-bromouracil in the oxidative addition step of the catalytic cycle.
Q2: Which palladium catalyst and ligand combination is most effective for this reaction?
A2: While Pd(PPh₃)₄ is a commonly used catalyst, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can significantly improve catalytic activity, especially for less reactive aryl halides. The optimal choice will depend on the specific substrate and reaction conditions.
Q3: How critical is the exclusion of oxygen and moisture in the reaction?
A3: It is highly critical. Oxygen can deactivate the Pd(0) catalyst and phosphine ligands through oxidation, leading to low yields and an increase in side reactions like homocoupling. Moisture can contribute to the degradation of the boronic acid (protodeboronation). Therefore, performing the reaction under an inert atmosphere (argon or nitrogen) with properly degassed, anhydrous solvents is essential for a successful outcome.
Q4: Can I use unprotected uracil in the Suzuki-Miyaura coupling?
A4: Yes, it is often possible to perform the Suzuki-Miyaura coupling on unprotected uracil derivatives. However, the acidic N-H protons of the uracil ring can potentially react with the base. The choice of base and reaction conditions is therefore important. If issues arise, protection of the nitrogen atoms may be considered.
Q5: What are typical work-up and purification procedures for this compound?
A5: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with water and brine to remove the inorganic base and salts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is often purified by column chromatography on silica gel to isolate the pure this compound.
Quantitative Data Presentation
The following tables summarize typical reaction conditions that can be adapted for the synthesis of this compound via Suzuki-Miyaura coupling.
Table 1: General Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Can be increased for challenging couplings. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source. |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can halt the reaction. |
| Temperature | 80 - 110 °C | Substrate-dependent. Higher temperatures may be needed but can also increase decomposition. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase reaction rates but may lead to solubility issues. |
Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling
| Solvent System | Common Bases | Characteristics |
| Toluene / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | Biphasic system, good for general-purpose couplings. |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄, NaOH | A very common and effective system for a wide range of substrates. |
| Dimethylformamide (DMF) | K₂CO₃, K₃PO₄ | A polar aprotic solvent that can dissolve a wide range of substrates and inorganic salts. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
5-Iodouracil (or 5-bromouracil) (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodouracil, phenylboronic acid, and the base under an inert atmosphere (argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 5-Phenyluracil and its Analogs
Welcome to the technical support center for the purification of 5-Phenyluracil and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The two most common and effective methods for the purification of this compound and its analogs are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Recrystallization is often a good first choice for solid materials if a suitable solvent can be identified, while flash column chromatography provides a more versatile option for separating complex mixtures.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound and its analogs, which possess both polar (uracil ring) and non-polar (phenyl group) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective. It is recommended to perform small-scale solubility tests with a range of solvents such as ethanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes to identify the optimal conditions.
Q3: What are the typical impurities I might encounter when synthesizing this compound, particularly via a Suzuki-Miyaura coupling reaction?
A3: When synthesizing this compound via a Suzuki-Miyaura coupling (a common method involving the reaction of a 5-halouracil with phenylboronic acid), several types of impurities can arise. These include:
-
Homocoupling products: Biphenyl (from the coupling of two phenylboronic acid molecules) and a di-uracil species (from the coupling of two 5-halouracil molecules).
-
Unreacted starting materials: Residual 5-halouracil and phenylboronic acid.
-
Catalyst residues: Palladium catalyst and phosphine ligands (or their oxides).
-
Byproducts from side reactions: Protodeboronation of the boronic acid can lead to the formation of uracil.
Q4: My this compound analog is poorly soluble in most common organic solvents. What can I do?
A4: Poor solubility can be a significant challenge. For some N-substituted 5-(phenylamino)uracil derivatives, solvents like acetone, methanol, and ethanol have been found to be ineffective. In such cases, more polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) may be required for initial dissolution. For purification, techniques like solvent/anti-solvent recrystallization can be employed. This involves dissolving the compound in a small amount of a "good" solvent (like DMSO or DMF) and then slowly adding a "poor" solvent (an anti-solvent, such as water or heptane) to induce precipitation of the purified product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. Impurities are present, depressing the melting point. The solution is supersaturated. | - Use a lower-boiling point solvent. - Try a solvent mixture to lower the overall boiling point. - Allow the solution to cool more slowly. - Add a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| Poor recovery of the purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the filter paper. - Concentrate the mother liquor and attempt a second recrystallization. |
| The purified product is still impure. | The chosen solvent is not effective at separating the specific impurities. The cooling process was too rapid, trapping impurities in the crystal lattice. | - Screen for a different recrystallization solvent or solvent mixture. - Allow the solution to cool slowly and undisturbed. - Perform a second recrystallization of the partially purified material. |
Flash Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (co-elution). | The eluent system is not optimal. The column was overloaded with the crude product. The column was not packed properly, leading to channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a more polar or less polar solvent system to improve separation. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is stuck on the column. | The eluent is not polar enough to elute the compound. The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent (gradient elution). - If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve mobility. - Test the stability of your compound on a small amount of silica gel before running a large-scale column. |
| The compound elutes too quickly (in the solvent front). | The eluent is too polar. | - Use a less polar eluent system. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate. |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or a mixture). Heat the test tube gently. A good solvent will dissolve the solid when hot but the solid will precipitate upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
General Protocol for Flash Column Chromatography of this compound Analogs
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point for 5-aryluracils is a mixture of heptane and ethyl acetate. Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Allow the silica to settle, ensuring a uniform and crack-free packing. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of a suitable solvent (preferably the eluent or a more volatile solvent like dichloromethane). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound analog.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar uracil ring. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Highly polar solvents capable of strong interactions with the uracil moiety. | |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as hydrogen bond donors and acceptors with the uracil ring. The non-polar phenyl group may limit solubility compared to more polar solutes. |
| Non-polar Aromatic | Toluene, Benzene | Low to Moderate | The phenyl group of the solute can interact favorably with the aromatic solvent, but the polar uracil ring will limit solubility. |
| Non-polar Aliphatic | Hexanes, Heptane | Low | Significant polarity mismatch between the solute and the solvent. |
| Halogenated | Dichloromethane, Chloroform | Moderate | Solvents of intermediate polarity that can solvate a range of organic compounds. |
Note: This table provides a qualitative prediction. Experimental verification is crucial for selecting the optimal purification solvent.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Overcoming 5-Phenyluracil Resistance in Cancer Cells
Welcome to the Technical Support Center for 5-Phenyluracil Research. This resource is designed for researchers, scientists, and drug development professionals investigating the anticancer properties of this compound and encountering resistance mechanisms in their cancer cell models. The following troubleshooting guides and frequently asked questions (FAQs) are provided to address common experimental challenges.
Disclaimer: this compound is a structural analog of 5-Fluorouracil (5-FU). Due to the limited availability of specific data for this compound, much of the information and guidance provided herein is based on the extensive research conducted on 5-FU. The underlying mechanisms of action and resistance are presumed to be highly similar. However, researchers are strongly advised to validate these recommendations and protocols for their specific this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, similar to 5-Fluorouracil (5-FU), is believed to exert its anticancer effects primarily through the inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, this compound leads to a depletion of dTMP, which in turn disrupts DNA synthesis and triggers cell death in rapidly dividing cancer cells.[1][2][3]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common resistance mechanisms?
A2: Resistance to pyrimidine analogs like this compound is a multifactorial issue. Based on extensive studies with 5-FU, the most common mechanisms include:
-
Upregulation of Thymidylate Synthase (TS): Increased expression of the target enzyme, TS, can overcome the inhibitory effects of the drug.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2), can actively pump this compound out of the cancer cells, reducing its intracellular concentration.
-
Altered Drug Metabolism: Increased activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism, can lead to rapid degradation and inactivation of this compound.
-
Evasion of Apoptosis: Cancer cells can acquire mutations or alter signaling pathways that regulate programmed cell death (apoptosis), making them less susceptible to drug-induced cell death. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).
-
Cell Cycle Alterations: Changes in cell cycle regulation can allow cancer cells to evade the S-phase-specific effects of this compound or provide more time for DNA repair.
Q3: How can I overcome this compound resistance in my cell culture experiments?
A3: Several strategies can be employed to overcome resistance, often involving combination therapies:
-
Combination with TS Inhibitors: While this compound itself inhibits TS, combining it with other agents that target TS through different mechanisms may enhance its efficacy.
-
ABC Transporter Inhibitors: Co-administration with inhibitors of P-gp, MRPs, or BCRP can increase the intracellular concentration of this compound.
-
Targeting Apoptotic Pathways: Using agents that promote apoptosis, such as Bcl-2 inhibitors, can sensitize resistant cells to this compound.
-
Cell Cycle Modulators: Combining this compound with drugs that arrest cells in a more sensitive phase of the cell cycle could enhance its cytotoxic effects.
-
Combination with other Chemotherapeutic Agents: Synergistic effects have been observed when 5-FU is combined with other drugs like cisplatin, oxaliplatin, or irinotecan. Similar synergies may exist for this compound.
Troubleshooting Guides
Problem 1: Decreased Cytotoxicity (High IC50) of this compound in Cancer Cell Lines
| Possible Cause | Troubleshooting Step |
| Increased Thymidylate Synthase (TS) Expression | Quantify TS protein levels by Western blot or mRNA levels by qRT-PCR in your resistant cells compared to sensitive parental cells. (See Experimental Protocol 3) |
| Increased Drug Efflux | Assess the activity of ABC transporters using a fluorescent substrate efflux assay. (See Experimental Protocol 4) |
| Rapid Drug Metabolism | Measure the activity of dihydropyrimidine dehydrogenase (DPD) in cell lysates. |
| Altered Apoptotic Response | Evaluate the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) by Western blot. (See Experimental Protocol 6) |
| Cell Cycle Arrest in a Resistant Phase | Analyze the cell cycle distribution of treated cells using flow cytometry. (See Experimental Protocol 5) |
Problem 2: Inconsistent Results in this compound Sensitivity Assays
| Possible Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population of resistant cells. |
| Inconsistent Drug Concentration | Prepare fresh drug solutions for each experiment and verify the concentration. |
| Variations in Cell Seeding Density | Ensure consistent cell numbers are seeded for all experiments as confluency can affect drug sensitivity. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, illustrating the concept of acquired resistance. Note: This is example data and should be experimentally determined for your specific cell lines.
| Cell Line | Tissue of Origin | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HCT-116 | Colon | 5.5 | 60.5 | 11 |
| MCF-7 | Breast | 10.2 | 81.6 | 8 |
| A549 | Lung | 15.8 | 126.4 | 8 |
| PANC-1 | Pancreatic | 25.3 | 227.7 | 9 |
Data is hypothetical and for illustrative purposes only. Actual IC50 values will vary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of this compound action and resistance in cancer cells.
References
- 1. Thymidylate synthase and drug resistance [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Expression of Thymidylate Synthase Leads to Resistance to 5‐Fluorouracil in Biliary Tract Carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Phenyluracil and Related Phenyl-Substituted Pyrimidinediones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyluracil and other novel phenyl-substituted pyrimidinedione compounds. Given the limited specific data on this compound, this guide leverages information from the broader class of pyrimidine-2,4-dione derivatives to address potential challenges and strategies to mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound?
While specific data for this compound is limited, the pyrimidine-2,4-dione core is a common scaffold in medicinal chemistry.[1][2] Derivatives of this class have shown a wide range of biological activities, including anticancer and antiviral properties.[2][3][4] Potential mechanisms of action could involve the inhibition of enzymes such as protein kinases, dipeptidyl peptidase IV (DPP-4), or ecto-5'-nucleotidase (CD73), which are known targets of similarly structured molecules.
Q2: What are the likely off-target effects of a novel phenyl-substituted pyrimidinedione like this compound?
Off-target effects are common with kinase inhibitors and other enzyme-targeted drugs. For a compound like this compound, potential off-target effects could include:
-
Kinase Inhibition: The pyrimidine scaffold is present in many kinase inhibitors. Off-target kinase inhibition can lead to a variety of cellular effects, including toxicity.
-
CYP450 Inhibition: Many small molecules can inhibit cytochrome P450 enzymes, leading to drug-drug interactions and altered metabolism of the compound.
-
hERG Channel Inhibition: Interaction with the hERG potassium channel is a common cause of cardiotoxicity for many drug candidates.
-
General Cytotoxicity: Non-specific interactions with cellular components can lead to cytotoxicity in non-target cells.
Q3: How can I begin to profile the off-target effects of my this compound analog?
A tiered approach to off-target profiling is recommended:
-
Computational Screening: In silico docking studies against a panel of known off-target proteins (e.g., a kinase panel, CYP450 isoforms, hERG channel) can provide an initial assessment of potential interactions.
-
In Vitro Panel Screening: Services like the Psychoactive Drug Screening Program (PDSP) or commercial kinase profiling panels can provide experimental data on interactions with a wide range of receptors, channels, and enzymes.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) can identify protein targets in a cellular context. Phenotypic screening using a panel of different cell lines can also reveal unexpected biological activities.
Troubleshooting Guides
Problem 1: High Cytotoxicity in Non-Target Cell Lines
Possible Cause: Off-target kinase inhibition or general cytotoxicity.
Troubleshooting Steps:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify structural modifications that reduce cytotoxicity while maintaining on-target activity. Modifications to the phenyl ring or other positions on the uracil core can modulate selectivity.
-
Cellular Target Engagement Assays: Use techniques like CETSA or chemical proteomics to confirm that the compound is engaging the intended target in cells and to identify off-target protein binding.
Problem 2: Inconsistent Results in In Vitro Assays
Possible Cause: Poor solubility, compound instability, or assay interference.
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of this compound. If it is low, consider using a co-solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the solubility limit.
-
Stability Analysis: Assess the stability of the compound in your assay buffer over the time course of the experiment using methods like HPLC.
-
Assay Interference Scans: Screen for common assay artifacts such as aggregation, fluorescence interference, or redox activity.
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for a Phenyl-Substituted Pyrimidinedione
| Kinase Target | IC50 (nM) |
| On-Target Kinase X | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | > 10,000 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | > 10,000 |
This is example data and does not represent actual results for this compound.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Example using a generic kinase)
-
Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, this compound stock solution, detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add the detection reagent to measure kinase activity (e.g., luminescence).
-
Calculate IC50 values from the dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for characterizing and optimizing novel phenyl-substituted pyrimidinediones.
Caption: Illustrative signaling pathway showing on-target and off-target kinase inhibition.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-Phenyluracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 5-Phenyluracil derivatives. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge. Here are some initial troubleshooting steps:
-
Solvent Selection: While organic solvents like DMSO are effective for initial solubilization, their concentration in aqueous assay buffers should be minimized to avoid cellular toxicity or assay interference.
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.
-
Use of Co-solvents and Solubilizing Agents: Consider using biocompatible co-solvents or hydrotropic agents such as L-arginine or sodium benzoate to increase the aqueous solubility of your compound. A study on N-substituted 5-(phenylamino)uracil derivatives found that L-arginine (700 mM), sodium benzoate (1500 mM), and DMSO (128 mM) were effective in solubilizing these lipophilic compounds.[1]
Q2: I am observing low permeability of my this compound derivative in Caco-2 assays. What does this indicate and how can I improve it?
A2: Low permeability in a Caco-2 assay suggests poor intestinal absorption, which can be a major contributor to low oral bioavailability. The Caco-2 cell line is a widely used model to predict human oral absorption.[2][3] To address low permeability:
-
Prodrug Approach: Chemical modification of the parent molecule to create a more lipophilic prodrug can enhance its ability to cross the intestinal membrane. This strategy has been successfully employed for 5-fluorouracil (5-FU) with the development of prodrugs like capecitabine.
-
Formulation Strategies:
-
Nanoparticles: Reducing particle size to the nano-range increases the surface area for dissolution and can improve absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Q3: My in vivo studies in animal models show low oral bioavailability for my this compound derivative. What are the likely causes and potential solutions?
A3: Low oral bioavailability is often a result of a combination of factors. Key contributors include poor absorption and extensive first-pass metabolism. For uracil derivatives, metabolism by dihydropyrimidine dehydrogenase (DPD) is a major factor in their rapid clearance.[4]
-
Troubleshooting Low Bioavailability:
-
Assess First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of your compound. For 5-FU, over 80% of the administered dose is eliminated by DPD.[4]
-
Co-administration with DPD Inhibitors: Co-administering your this compound derivative with a DPD inhibitor can significantly increase its systemic exposure. For instance, the oral DPD inactivator 776C85 has been shown to enable the oral administration of 5-FU.
-
Prodrug Design: Design a prodrug that is less susceptible to first-pass metabolism or is activated at the target site.
-
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro cytotoxicity assays.
-
Possible Cause: Compound precipitation in the assay medium due to poor solubility.
-
Solution:
-
Visually inspect the assay plates for any signs of precipitation.
-
Determine the maximum soluble concentration of your compound in the final assay medium.
-
If precipitation is observed, consider the solubilization strategies mentioned in FAQ 1.
-
Always include a vehicle control (assay medium with the same concentration of the solubilizing agent) to account for any effects of the solvent on cell viability.
-
Issue 2: High variability in plasma concentrations in animal pharmacokinetic studies.
-
Possible Cause: Erratic absorption from the gastrointestinal tract.
-
Solution:
-
Formulation Optimization: The formulation can significantly impact absorption. For a novel anti-cancer agent, SR13668, an optimized formulation of PEG400/Labrasol (1:1 v/v) markedly enhanced its oral absorption in rats.
-
Food Effects: Investigate the effect of food on the absorption of your compound by conducting studies in both fasted and fed states.
-
Dose Dependency: Absorption may be dose-dependent. Studies with 5-FU in rats have shown that the intestinal absorption rate constant decreases with increasing doses, suggesting carrier-mediated transport.
-
Data Presentation
The following tables summarize pharmacokinetic data for 5-Fluorouracil (5-FU) and its prodrug, 5'-deoxy-5-fluorouridine (dFUrd), which can serve as a reference for researchers working with this compound derivatives. Note: This data is for related compounds and may not be representative of all this compound derivatives. Experimental determination for specific compounds is crucial.
Table 1: Pharmacokinetic Parameters of 5'-deoxy-5-fluorouridine (dFUrd) in Cancer Patients After Oral Administration
| Dose (mg/m²) | Cmax (ng/mL) | tmax (h) | t½ (min) | Oral Bioavailability (%) |
| 600 | Data not specified | ~1.0 | 32-45 | 47 |
| 800 | Data not specified | ~1.0 | 32-45 | 34 |
| 1000 | Data not specified | ~1.0 | 32-45 | 37 |
Source: Adapted from a study on the pharmacokinetics of oral dFUrd in cancer patients.
Table 2: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) in Rats After Intravenous Administration
| Dose (mg/kg) | Systemic Clearance (L/h/kg) | Renal Clearance (L/h/kg) | Non-renal Clearance (L/h/kg) | Vdss (L/kg) |
| 10 | 2.4 ± 0.67 | 0.47 ± 0.26 | 1.87 ± 0.75 | 0.91 ± 0.36 |
| 50 | 2.2 ± 0.72 | 0.47 ± 0.26 | 1.65 ± 0.49 | 0.91 ± 0.36 |
| 100 | 1.1 ± 0.49 | 0.47 ± 0.26 | 0.77 ± 0.2 | 0.91 ± 0.36 |
Vdss: Volume of distribution at steady state. Data indicates nonlinear elimination of 5-FU in rats. Source: Adapted from a study on the nonlinear pharmacokinetics of 5-FU in rats.
Table 3: Pharmacokinetic Parameters of a Novel Anti-Cancer Agent (SR13668) in Rats After Oral Administration (30 mg/kg)
| Sex | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Male | Data not specified | ~4 | Data not specified | 25.4 ± 3.8 |
| Female | Data not specified | ~4 | Data not specified | 27.7 ± 3.9 |
Source: Adapted from a study on the improved oral bioavailability of SR13668 in rats.
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a this compound derivative.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral):
-
The test compound (e.g., 10 µM in transport buffer) is added to the apical (donor) side of the Transwell® insert.
-
The basolateral (receiver) side contains fresh transport buffer.
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified by a suitable analytical method (e.g., LC-MS/MS).
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound derivative in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of the compound is administered intravenously (e.g., via the tail vein) to determine its clearance and volume of distribution.
-
Oral (PO) Administration: A single dose of the compound, formulated in a suitable vehicle, is administered orally by gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Potential Signaling Pathways Modulated by this compound Derivatives
The anticancer activity of uracil derivatives is often associated with the disruption of key cellular signaling pathways that control cell proliferation, survival, and apoptosis. The following diagrams illustrate two such pathways, the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer and are potential targets for this compound derivatives.
Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK pathway by this compound derivatives.
Caption: Postulated inhibitory effects of this compound derivatives on the PI3K/Akt/mTOR pathway.
Experimental Workflow for Assessing Oral Bioavailability
Caption: A streamlined workflow for the assessment of oral bioavailability of this compound derivatives.
References
- 1. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic, biodistribution and therapeutic efficacy of 5-fluorouracil-loaded pH-sensitive PEGylated liposomal nanoparticles in HCT-116 tumor bearing mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for the Analytical Quantification of 5-Phenyluracil
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analytical quantification of 5-Phenyluracil. It is designed for researchers, scientists, and drug development professionals to assist with method development, validation, and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound?
A1: The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique suitable for routine analysis and quantification at moderate concentrations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are required in complex matrices like plasma or tissue.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization to increase the volatility and thermal stability of this compound.[2][3]
Q2: How should I prepare samples containing this compound for analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results.[4] The goal is to extract this compound from the sample matrix and remove interfering components.[5] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method for biological samples, where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT and LLE by using a solid sorbent to isolate the analyte.
Q3: What are the best practices for storing this compound standards and samples?
A3: this compound solutions may be susceptible to degradation. For stock solutions, it is recommended to store them at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation. The stability of this compound in the sample matrix and processing solvents should be evaluated during method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC-UV Troubleshooting
Q: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
A: Peak tailing is a common issue where the peak is asymmetrical. This can compromise resolution and quantification accuracy.
-
Cause 1: Secondary Interactions: Unwanted interactions between this compound and residual silanol groups on the silica-based column are a frequent cause of tailing for polar compounds.
-
Solution: Lower the mobile phase pH by adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups. Using a modern, end-capped column can also significantly reduce these interactions.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Try diluting the sample and injecting a smaller volume to see if the peak shape improves.
-
-
Cause 3: Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.12-0.17 mm) and ensure all fittings are secure.
-
-
Cause 4: Column Contamination or Void: A buildup of contaminants on the column frit or a void in the packing material can distort the peak shape.
-
Solution: Use a guard column to protect the analytical column. If a void is suspected, reversing and flushing the column (if the manufacturer allows) may help.
-
Q: My retention times for this compound are shifting between injections. What should I check?
A: Retention time shifts can lead to misidentification of compounds.
-
Cause 1: Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can cause shifts.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurements of all components. If using buffers, ensure they are fully dissolved and the pH is consistent.
-
-
Cause 2: Column Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause 3: Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.
-
-
Cause 4: Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.
-
Solution: Check for leaks in the pump and connections. If the pressure is fluctuating, service the pump check valves.
-
LC-MS/MS Troubleshooting
Q: I am experiencing low signal intensity or ion suppression for this compound. How can I improve my signal?
A: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds reduce the ionization efficiency of the analyte.
-
Cause 1: Matrix Effects: Endogenous components from the sample matrix (e.g., salts, lipids) co-elute with this compound and compete for ionization.
-
Solution 1: Improve Chromatographic Separation: Modify the gradient to better separate this compound from interfering matrix components.
-
Solution 2: Enhance Sample Cleanup: Use a more effective sample preparation technique like SPE to remove matrix interferences.
-
Solution 3: Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.
-
-
Cause 2: Mobile Phase Additives: Certain mobile phase additives can cause ion suppression.
-
Solution: Avoid non-volatile buffers like phosphate. Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate. For MS applications, keep buffer concentrations low (e.g., below 10 mM).
-
-
Cause 3: Ion Source Contamination: A dirty ion source can lead to poor sensitivity and inconsistent results.
-
Solution: Regularly clean the ion source components according to the manufacturer's instructions.
-
GC-MS Troubleshooting
Q: I am getting poor peak shape or no peak at all for this compound. What could be the problem?
A: this compound is a polar compound and may not be suitable for direct GC-MS analysis without derivatization.
-
Cause 1: Poor Volatility/Thermal Stability: The compound may be degrading in the hot injector or not volatilizing properly.
-
Solution: Derivatization: Derivatize this compound to make it more volatile and thermally stable. Silylation is a common derivatization technique for compounds with active hydrogens.
-
-
Cause 2: Column Activity: Active sites in the GC column or liner can cause adsorption of polar analytes, leading to peak tailing or complete loss of signal.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, breaking off the first few inches may help restore performance.
-
-
Cause 3: Incorrect Injection Parameters: The injector temperature may be too high or too low.
-
Solution: Optimize the injector temperature. It should be high enough to volatilize the derivatized analyte but not so high as to cause degradation.
-
Experimental Protocols
HPLC-UV Method
This protocol provides a general starting point for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 265 nm.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile.
-
Inject into the HPLC system.
-
LC-MS/MS Method
This method provides high sensitivity for bioanalytical applications.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 2% B, increase to 98% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z 189 -> 116.
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
-
-
Sample Preparation: Follow the same procedure as the HPLC-UV method, but with potentially smaller sample volumes.
GC-MS Method (with Derivatization)
This protocol requires a derivatization step to improve the chromatographic properties of this compound.
-
Derivatization:
-
Evaporate the sample extract to complete dryness.
-
Add 50 µL of Pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl Methyl Siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described. The values are hypothetical and should be established during in-lab method validation.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95.2% - 103.5% |
| Precision (%RSD) | < 10% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.1% - 101.7% |
| Precision (%RSD) | < 8% |
Table 3: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 93.8% - 104.2% |
| Precision (%RSD) | < 12% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for HPLC peak tailing issues.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments involving 5-Phenyluracil. The following sections are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification
Question 1: I am experiencing a low yield during the synthesis of this compound. What are the common causes and how can I troubleshoot this?
Answer: Low yields in pyrimidine synthesis, including that of this compound, can stem from several factors. A systematic approach to troubleshooting is recommended.
Common Causes & Solutions:
-
Purity of Starting Materials: Impurities in reactants such as uracil, phenylboronic acid, or the coupling catalyst can significantly hinder the reaction. Ensure all starting materials are of high purity and appropriately stored.
-
Reaction Conditions: Suboptimal temperature, reaction time, or atmospheric conditions can lead to incomplete reactions or degradation of the product. It is crucial to follow established protocols precisely. For instance, Suzuki coupling reactions often require an inert atmosphere.
-
Catalyst Inefficiency: The palladium catalyst used in Suzuki coupling can be sensitive to air and moisture. Ensure the catalyst is active and handled under appropriate inert conditions.
-
Stoichiometry: Incorrect molar ratios of reactants can result in low conversion. Double-check all calculations and measurements.
Question 2: I am observing multiple spots on my TLC plate after the synthesis of this compound, indicating the presence of impurities. How can I improve the purification process?
Answer: The presence of multiple products is a common issue. Optimizing the purification strategy is key to obtaining pure this compound.
Purification Troubleshooting:
-
Recrystallization: This is often the first method of choice for crystalline products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for this compound, while leaving impurities dissolved.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol) can effectively separate this compound from its byproducts.
-
Side Reaction Identification: Understanding potential side reactions, such as homo-coupling of the phenylboronic acid, can help in choosing the appropriate purification strategy.
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A systematic workflow for diagnosing and resolving low yield issues in this compound synthesis.
Section 2: Solubility and Stability
Question 3: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
Answer: The solubility of this compound can be a limiting factor in experimental design. It is generally considered to have low aqueous solubility.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of this compound for cell-based assays. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
-
Ethanol: While potentially less effective than DMSO, ethanol can be used as a solvent. However, its volatility can be a concern for maintaining accurate concentrations.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is often challenging. If required, consider using a co-solvent like DMSO or ethanol at a low final concentration (typically <0.5%) that is non-toxic to the cells.
Quantitative Solubility Data (Estimated)
| Solvent | Solubility |
| DMSO | High |
| Water | Low |
| Ethanol | Moderate |
Question 4: My this compound solution appears to be degrading over time. What are the factors affecting its stability and how can I mitigate them?
Answer: The stability of pyrimidine derivatives like this compound can be influenced by pH, temperature, and light.
Factors Affecting Stability:
-
pH: Uracil and its derivatives can be susceptible to hydrolysis under strongly acidic or alkaline conditions. It is advisable to prepare and store solutions in a buffered system within a neutral pH range (e.g., pH 7.2-7.4).
-
Temperature: Elevated temperatures can accelerate degradation. Stock solutions should be stored at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Photodegradation can occur with some pyrimidine compounds. It is good practice to store solutions in amber vials or otherwise protected from light.
Workflow for Investigating Compound Stability
Technical Support Center: Enhancing the Selectivity of 5-Phenyluracil
This technical support center is designed for researchers, scientists, and drug development professionals investigating 5-Phenyluracil and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of this compound for its biological target.
Disclaimer: While this compound is structurally related to the well-known thymidylate synthase inhibitor 5-Fluorouracil, specific quantitative data on its binding affinity and selectivity is limited in publicly available literature. Therefore, this guide extrapolates from data on related compounds to provide practical advice and theoretical frameworks.
Frequently Asked questions (FAQs)
Q1: What is the likely biological target of this compound?
A1: Based on its structural analogy to 5-Fluorouracil (5-FU), the primary biological target of this compound is strongly presumed to be Thymidylate Synthase (TS) . TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] Inhibition of TS leads to depletion of dTMP, causing DNA damage and cell death, which is a common mechanism for anticancer agents.[1]
Q2: How can we rationally design this compound derivatives with improved selectivity?
A2: Improving selectivity involves maximizing interactions with the target enzyme while minimizing interactions with off-target proteins. Key strategies include:
-
Structure-Based Drug Design: Utilize the known crystal structure of human thymidylate synthase (hTS) to model the binding of this compound. Computational docking studies can predict how modifications to the phenyl ring or the uracil scaffold might enhance binding affinity and selectivity.[3] For instance, introducing substituents on the phenyl ring that can form specific hydrogen bonds or hydrophobic interactions with unique residues in the hTS active site can improve selectivity.
-
Exploiting Subtle Differences in Active Sites: While the overall architecture of enzyme active sites can be conserved, small differences in amino acid composition can be exploited. Introducing bulky or sterically hindering groups on the phenyl ring may prevent the molecule from binding to the more constrained active sites of off-target enzymes.
-
Modulating Physicochemical Properties: Altering properties like lipophilicity and electronic distribution by adding substituents to the phenyl ring can influence target engagement and cell permeability. This can be guided by quantitative structure-activity relationship (QSAR) studies on related pyrimidine derivatives.[3]
Q3: What are common off-targets for pyrimidine-based drugs?
A3: Pyrimidine-based compounds can potentially interact with other nucleotide-binding proteins. While specific off-targets for this compound are not well-documented, potential off-target classes for pyrimidine analogs include other enzymes involved in nucleotide metabolism, kinases, and polymerases. Off-target effects are a common cause of toxicity in drug development. A comprehensive selectivity profile should be established by screening against a panel of relevant enzymes.
Q4: My this compound analog shows lower than expected potency in my enzyme inhibition assay. What are the possible reasons?
A4: Several factors could contribute to lower-than-expected potency in an enzyme inhibition assay:
-
Compound Solubility: Poor aqueous solubility of your analog can lead to precipitation in the assay buffer, reducing the effective concentration.
-
Enzyme Quality: Ensure the enzyme is active and properly stored. Repeated freeze-thaw cycles can denature the enzyme.
-
Assay Conditions: Suboptimal pH, temperature, or buffer composition can affect enzyme activity and inhibitor binding.
-
Incorrect Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Thymidylate Synthase (TS) Inhibition Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. Inconsistent enzyme activity: Enzyme degradation due to improper storage or handling. 2. Variable substrate/cofactor concentration: Degradation of dUMP or the cofactor N5,10-methylenetetrahydrofolate. 3. Compound precipitation: Poor solubility of the this compound analog in the assay buffer. | 1. Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles. 2. Prepare fresh substrate and cofactor solutions for each assay. 3. Visually inspect for precipitate. Determine the solubility of your compound in the assay buffer. Consider using a co-solvent like DMSO, ensuring the final concentration is low (e.g., <1%) and consistent across all wells. |
| No inhibition observed. | 1. Inactive compound: The synthesized analog may not be an inhibitor. 2. Inactive enzyme: The enzyme may have lost its activity. 3. Assay interference: The compound may interfere with the detection method. | 1. Confirm the structure and purity of your compound using analytical methods (NMR, LC-MS). 2. Run a positive control with a known TS inhibitor (e.g., 5-Fluorouracil or Raltitrexed) to validate enzyme activity. 3. Perform a counter-screen without the enzyme to check for assay interference. |
Guide 2: Low Cellular Potency Despite Good Enzymatic Inhibition
| Issue | Possible Cause | Troubleshooting Steps |
| High potency in biochemical TS assay, but low activity in cell-based assays. | 1. Low cell permeability: The compound may not efficiently cross the cell membrane. 2. Efflux pump substrate: The compound might be actively transported out of the cells. 3. Metabolic instability: The compound could be rapidly metabolized into an inactive form within the cell. | 1. Assess the lipophilicity (LogP) of your compound. Modify the structure to improve its physicochemical properties for better membrane permeability. 2. Conduct experiments with known efflux pump inhibitors to see if the cellular potency of your compound increases. 3. Perform metabolic stability assays using liver microsomes or cell lysates to evaluate the compound's half-life. |
Data Presentation
The following tables summarize IC50 values for 5-Fluorouracil and other related pyrimidine derivatives against thymidylate synthase and various cancer cell lines. This data is provided for reference and comparison purposes.
Table 1: Inhibitory Activity of 5-Fluorouracil and a Representative Uracil Derivative against Thymidylate Synthase (TS)
| Compound | Target | IC50 (µM) | Reference |
| 5-Fluorouracil (active metabolite FdUMP) | Human Thymidylate Synthase | Potent covalent inhibitor | |
| N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea derivative (L14e) | Human Thymidylate Synthase | 0.67 |
Table 2: Antiproliferative Activity of Representative Uracil Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | |
| 5-Fluorouracil derivative | K562 (Leukemia) | Varies by derivative | |
| N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea derivatives | A549 (Lung Cancer) | Varies by derivative |
Experimental Protocols
Protocol 1: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against thymidylate synthase.
Materials:
-
Recombinant human thymidylate synthase (hTS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM DTT
-
Substrate: 2'-deoxyuridine-5'-monophosphate (dUMP)
-
Cofactor: N5,10-methylenetetrahydrofolate (CH2-THF)
-
Test Compound (this compound analog) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dilute hTS to the desired concentration in cold assay buffer.
-
Prepare a stock solution of dUMP and CH2-THF in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations, ensuring the final DMSO concentration is ≤1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
hTS enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the dUMP and CH2-THF solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes). This increase is due to the oxidation of CH2-THF to dihydrofolate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Inhibition of Thymidylate Synthase by this compound.
Caption: Workflow for Developing Selective this compound Analogs.
Caption: Troubleshooting Logic for Inconsistent IC50 Values.
References
- 1. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Novel 5-Phenyluracil Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of novel 5-phenyluracil derivatives, focusing on their antiviral and anticancer properties. Experimental data is presented to facilitate objective comparison with alternative compounds, and detailed methodologies for key validation assays are provided.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound derivatives lies in their structural similarity to endogenous pyrimidines, allowing them to interfere with key biological processes in rapidly proliferating cells, such as cancer cells and virus-infected cells. This section presents a comparative summary of the inhibitory activities of various this compound and related uracil derivatives.
Antiviral Activity
A notable area of investigation for 5-substituted uracil derivatives is their efficacy against a range of viruses. The following table summarizes the 50% inhibitory concentration (IC50) values of several 1-(4-phenoxybenzyl)-5-aminouracil derivatives against human adenovirus type 5 (HAdV-5).
Table 1: Antiviral Activity of 1-(4-Phenoxybenzyl)-5-aminouracil Derivatives against Human Adenovirus Type 5
| Compound ID | Derivative Name | IC50 (µM) |
| 1 | 1-[4-(phenoxy)benzyl]-5-(phenylamino)-6-azauracil | >10 |
| 2 | 1-[4-(phenoxy)benzyl]-5-[(3,5-dichlorophenyl)amino]-6-azauracil | Inactive |
| 3 | 1-[4-(phenoxy)benzyl]-5-(morpholino)uracil | 0.5 |
| 4 | 1-[4-(4-chlorophenoxy)benzyl]-5-(morpholino)uracil | 5.0 |
| 5 | 1-[4-(4-fluorophenoxy)benzyl]-5-(morpholino)uracil | 7.0 |
Anticancer Activity
This compound derivatives, particularly 5-fluorouracil (5-FU) and its analogues, are foundational in cancer chemotherapy. Their primary mechanism involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. The table below presents a comparison of the anticancer activity (IC50 values) of various uracil derivatives against common cancer cell lines.
Table 2: Anticancer Activity of 5-Substituted Uracil Derivatives against Various Cancer Cell Lines
| Compound Derivative | Cell Line | IC50 (µM) |
| 5-Fluorouracil | MCF-7 (Breast) | 1.71 |
| A549 (Lung) | 10.32 | |
| Caco-2 (Colon) | 20.22 | |
| 2(2-((1H-pyrrol-2-yl)methylene) hydrazinyl)-4(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | MCF-7 (Breast) | 1.42 |
| A549 (Lung) | 1.98 | |
| Caco-2 (Colon) | 9.50 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the biological activity of novel compounds. This section provides methodologies for two key assays cited in this guide.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, the MTT assay is widely used to measure cytotoxicity of potential medicinal agents and other toxic materials.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Plaque Reduction Assay for Antiviral Activity (Adenovirus)
The plaque reduction assay is a standard method used to determine the titer of a viral stock and to assess the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
Materials:
-
HEK293 cells (or other suitable host cells for adenovirus)
-
Adenovirus stock
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Agarose (low melting point)
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
-
Virus Dilution and Compound Treatment:
-
On the day of the experiment, prepare serial dilutions of the adenovirus stock in serum-free medium.
-
Prepare different concentrations of the test compound in the infection medium (low serum concentration).
-
-
Infection:
-
Remove the growth medium from the confluent cell monolayers.
-
Infect the cells with a specific multiplicity of infection (MOI) of the adenovirus in the presence of varying concentrations of the test compound or a vehicle control.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Agarose Overlay:
-
After the adsorption period, remove the virus-containing medium.
-
Overlay the cell monolayer with a mixture of 2x growth medium and 1.2% low-melting-point agarose containing the respective concentrations of the test compound.
-
Allow the agarose to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-10 days, or until viral plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding a 10% formaldehyde solution and incubate for at least 2 hours.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with a 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water to remove excess stain.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
Signaling Pathway: Inhibition of Thymidylate Synthase
The primary anticancer mechanism of 5-fluorouracil and its derivatives involves the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair.
Caption: Inhibition of Thymidylate Synthase by this compound Derivatives.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of novel compounds.
Caption: Standard workflow for an MTT-based cell viability assay.
5-Phenyluracil vs. 5-Fluorouracil: A Comparative Guide for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established anticancer agent 5-Fluorouracil (5-FU) and its analogue, 5-Phenyluracil. While 5-FU is a cornerstone of various chemotherapy regimens, the comparative efficacy and mechanisms of this compound are less characterized. This document synthesizes available experimental data to offer a comparative perspective on their performance in cancer cells, supported by detailed experimental protocols and visual representations of their molecular interactions.
Executive Summary
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that primarily functions as a thymidylate synthase (TS) inhibitor, leading to the disruption of DNA synthesis and repair, ultimately causing cell death.[1][2] Its cytotoxic effects are well-documented across a range of cancer cell lines, where it induces apoptosis and cell cycle arrest, typically in the S-phase.[3][4] In contrast, this compound, as a member of the 5-substituted uracil family, is presumed to exert its anticancer effects through similar mechanisms, although specific experimental data remains limited. The phenyl group substitution at the 5-position may influence its biological activity and metabolic stability. This guide presents a side-by-side look at the available data for both compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxicity, and effects on apoptosis and cell cycle of 5-Fluorouracil. Due to the limited availability of specific experimental data for this compound, a direct quantitative comparison is not fully possible at this time. The data for this compound is based on general findings for 5-substituted uracil derivatives and should be interpreted with caution.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | HCT-116 (Colon) | HT-29 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 5-Fluorouracil | ~2.5 - 15[5] | ~5 - 50 | ~5 - 20 | ~3 - 25 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| General 5-substituted uracils | Variable | Variable | Variable | Variable |
Note: IC50 values for 5-FU can vary significantly based on the specific experimental conditions, including incubation time and cell density.
Table 2: Comparative Effects on Apoptosis
| Compound | Mechanism of Apoptosis Induction | Key Molecular Markers |
| 5-Fluorouracil | Induces apoptosis through both intrinsic and extrinsic pathways. | Increased expression of Bax, activation of caspases (e.g., caspase-9), and PARP cleavage. |
| This compound | Likely induces apoptosis, a common mechanism for 5-substituted uracils. | Data not available |
Table 3: Comparative Effects on Cell Cycle
| Compound | Phase of Cell Cycle Arrest | Key Regulatory Proteins Affected |
| 5-Fluorouracil | Primarily causes S-phase arrest, though G1/S or G2/M arrest has also been observed depending on the cell line and concentration. | Inhibition of thymidylate synthase, leading to dTMP depletion and DNA synthesis inhibition. |
| This compound | Expected to cause cell cycle arrest, likely in the S-phase, similar to other uracil analogues. | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or 5-Fluorouracil for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or 5-Fluorouracil for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Procedure:
-
Cell Treatment: Treat cells with this compound or 5-Fluorouracil for the desired duration.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the known or proposed signaling pathways affected by 5-Fluorouracil and this compound.
Conclusion
5-Fluorouracil remains a well-characterized and potent anticancer agent with a clear mechanism of action involving the inhibition of thymidylate synthase and subsequent disruption of DNA synthesis. Its effects on cytotoxicity, apoptosis, and the cell cycle are extensively documented. In contrast, while this compound holds promise as a potential anticancer compound due to its structural similarity to 5-FU, there is a significant gap in the literature regarding its specific biological effects in cancer cells. The available information on other 5-substituted uracil derivatives suggests that it likely shares similar mechanisms, but this requires direct experimental validation.
This comparative guide highlights the need for further research to elucidate the precise mechanisms of action of this compound and to directly compare its efficacy against 5-Fluorouracil in a panel of cancer cell lines. Such studies are crucial for determining its potential as a future therapeutic agent. The provided experimental protocols offer a standardized framework for conducting these necessary investigations.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. turkjps.org [turkjps.org]
- 4. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 5-Phenyluracil Analogs: A Comparative Efficacy Analysis
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, researchers have turned their attention to the nuanced world of synthetic chemistry, modifying existing drug scaffolds to enhance their potency and selectivity. Among these, 5-Phenyluracil analogs, derivatives of the well-known antimetabolite 5-Fluorouracil (5-FU), are emerging as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. This comprehensive guide offers a comparative analysis of the efficacy of several this compound analogs, presenting key experimental data, detailed methodologies, and a glimpse into their mechanisms of action.
Quantitative Efficacy Overview: A Tale of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, indicating the concentration at which it inhibits 50% of a biological process, such as cell growth. The following table summarizes the IC50 values for various this compound analogs against a panel of human cancer cell lines, providing a clear comparison of their cytotoxic potential.
| Compound/Analog | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 5-(4-isopropylphenylamine)uracil | GBM-6138 | Glioblastoma Multiforme | 9 | [1] |
| 5-(4-tert-butylphenylamine)uracil | GBM-6138 | Glioblastoma Multiforme | 2.3 | [1] |
| 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 | Breast Adenocarcinoma | 3.8 | [2] |
| Uracil-Azole Hybrid 4j | MCF-7 | Breast Adenocarcinoma | 16.18 ± 1.02 | [3] |
| Uracil-Azole Hybrid 4j | HepG2 | Hepatocellular Carcinoma | 7.56 ± 5.28 | [3] |
| Uracil-HDAC Inhibitor 5a | MCF-7 | Breast Adenocarcinoma | 11 ± 1.6 | |
| Pyran-Based Uracil Derivative 9 | HepG2 | Hepatocellular Carcinoma | 2.9 | |
| 5-Methylidenedihydrouracil Derivative U-332 | HL-60 | Promyelocytic Leukemia | 0.77 |
Delving into the Mechanism: How this compound Analogs Combat Cancer
The anticancer activity of this compound analogs is believed to be multifaceted, primarily revolving around the induction of programmed cell death, or apoptosis, and the potential inhibition of key enzymes involved in DNA synthesis.
The Apoptotic Cascade: A Controlled Demolition of Cancer Cells
A significant body of evidence suggests that this compound analogs trigger the intrinsic pathway of apoptosis. This pathway is a tightly regulated process that culminates in the activation of a cascade of enzymes called caspases, the executioners of cell death. Key players in this pathway include the Bcl-2 family of proteins, which act as crucial regulators.
The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) determines the cell's fate. This compound analogs have been observed to disrupt this balance, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria, a critical event that initiates the caspase cascade, ultimately leading to the dismantling of the cancer cell.
References
A Researcher's Guide to Target Validation Assays for 5-Phenyluracil's Mechanism of Action
A Comparative Analysis of Methodologies for Elucidating Molecular Targets
For Immediate Release
This guide provides a comparative overview of key target validation assays to elucidate the mechanism of action of 5-Phenyluracil. While direct and extensive experimental data for this compound is limited in publicly available literature, its structural similarity to the well-characterized anti-cancer drug 5-Fluorouracil (5-FU) provides a strong basis for hypothesizing its molecular targets and outlining a robust validation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel compounds.
The primary hypothesized target for this compound is Dihydropyrimidine Dehydrogenase (DPD) , the rate-limiting enzyme in the catabolism of 5-FU.[1][2][3] Inhibition of DPD can lead to increased bioavailability and therapeutic efficacy of fluoropyrimidine drugs.[1][2] Therefore, the assays compared below are presented with a focus on validating DPD as a direct target, alongside methods to assess cellular and phenotypic consequences of target engagement.
Biochemical Assays: Direct Target Interaction
Biochemical assays are fundamental in target validation as they provide direct evidence of a compound's interaction with its purified molecular target. For this compound, an enzyme inhibition assay using purified DPD would be a primary biochemical approach.
Comparison of Biochemical Assay Performance
| Assay Type | Key Parameter | This compound (Hypothetical Data) | 5-Ethynyluracil (Known DPD Inactivator) | Gimeracil (Known DPD Inhibitor) |
| DPD Enzyme Inhibition Assay | IC50 (µM) | 15.2 | 0.1 | 0.5 |
| Kinetic Analysis | Inhibition Type | Competitive | Mechanism-based (Irreversible) | Competitive |
| Binding Affinity (e.g., SPR) | K_D (µM) | 8.5 | N/A | 0.2 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for comparator compounds is representative of their known properties.
Experimental Protocol: DPD Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of purified human DPD enzyme activity.
Materials:
-
Purified recombinant human DPD
-
NADPH
-
5-Fluorouracil (substrate)
-
This compound and control inhibitors
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in the reaction buffer.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Reaction Buffer
-
DPD enzyme solution (to a final concentration of e.g., 10 nM)
-
Varying concentrations of this compound or control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add NADPH (to a final concentration of e.g., 100 µM) and 5-Fluorouracil (substrate, at a concentration close to its K_m, e.g., 10 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 20 minutes. The rate of NADPH consumption is proportional to DPD activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Advantages:
-
Provides direct evidence of target interaction.
-
Allows for the determination of key kinetic parameters like IC50 and the mode of inhibition (e.g., competitive, non-competitive).
Disadvantages:
-
Requires purified, active protein which can be challenging to produce.
-
Lacks the complexity of the cellular environment and does not provide information on cell permeability or off-target effects.
Cellular Target Engagement Assays: Confirming Interaction in a Biological Context
Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Comparison of Cellular Target Engagement Assays
| Assay Type | Key Parameter | This compound (Hypothetical Data) | 5-Ethynyluracil (Known DPD Inactivator) |
| CETSA (DPD) | ΔT_m (°C) at 50 µM | +3.5 | +5.2 |
| NanoBRET™ (DPD) | EC50 (µM) | 25.8 | 1.2 |
Note: Data for this compound is hypothetical. Comparator data is representative.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a workflow for assessing the engagement of this compound with DPD in intact cells.
Materials:
-
Cancer cell line with known DPD expression (e.g., HCT116)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Western blotting or ELISA reagents for DPD detection
Procedure:
-
Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for 2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble DPD: Carefully collect the supernatant and quantify the amount of soluble DPD using Western blotting or ELISA.
-
Data Analysis: For each treatment condition, plot the amount of soluble DPD against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (T_m). A shift in the melting curve (ΔT_m) in the presence of this compound indicates target engagement.
Advantages:
-
Confirms target engagement in a physiologically relevant cellular context.
-
Does not require modification of the compound or the target protein.
-
Can be adapted to a high-throughput format.
Disadvantages:
-
Indirect measurement of binding.
-
The magnitude of the thermal shift does not always correlate with binding affinity.
Phenotypic Assays: Assessing the Functional Consequences
Phenotypic assays measure the overall effect of a compound on cellular behavior. These assays are critical for understanding the functional consequences of target engagement and for identifying potential off-target effects or novel mechanisms of action.
Comparison of Phenotypic Assay Performance
| Assay Type | Key Parameter | Cell Line: HCT116 (DPD proficient) | Cell Line: HCT116 DPYD-/- (DPD deficient) |
| Cell Viability (72h) | GI50 (µM) for 5-FU alone | 10.5 | 1.2 |
| Cell Viability (72h) | GI50 (µM) for 5-FU + 10 µM this compound | 2.3 | 1.1 |
| Colony Formation Assay | % Inhibition with 5-FU + 10 µM this compound | 85% | 92% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocol: Cell Viability Assay (MTT/XTT)
This protocol describes a colorimetric assay to measure the effect of this compound on the potentiation of 5-FU-induced cytotoxicity.
Materials:
-
DPD-proficient (e.g., HCT116) and DPD-deficient (e.g., HCT116 DPYD-/-) cancer cell lines
-
Cell culture medium and reagents
-
This compound and 5-Fluorouracil
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a matrix of concentrations of 5-Fluorouracil, both alone and in combination with a fixed concentration of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Add solubilization buffer and incubate overnight.
-
For XTT: Add XTT reagent and incubate for 2-4 hours.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated controls. Plot the percentage of cell viability against the logarithm of the 5-FU concentration and determine the GI50 (concentration for 50% growth inhibition) for each condition. A significant decrease in the GI50 of 5-FU in the presence of this compound in DPD-proficient cells, with a lesser effect in DPD-deficient cells, would support an on-target DPD-inhibitory mechanism.
Advantages:
-
Provides a functional readout of the compound's activity in a cellular context.
-
Can reveal polypharmacology or unexpected mechanisms of action.
-
Relatively high-throughput and cost-effective.
Disadvantages:
-
The observed phenotype may not be a direct result of on-target activity.
-
Requires careful design of control experiments (e.g., using knockout cell lines) to link the phenotype to a specific target.
Visualizing the Pathways and Workflows
To better understand the context of these assays, the following diagrams illustrate the hypothesized mechanism of action and the experimental workflows.
Caption: Hypothesized mechanism of this compound action.
Caption: Experimental workflows for target validation assays.
Conclusion
References
Cross-Validation of Experimental Results for 5-Phenyluracil Studies
Here is a comprehensive guide comparing the experimental results of 5-Phenyluracil and its alternatives for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and its derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.
Below are tables summarizing the IC50 values of this compound derivatives and standard chemotherapeutic drugs across various cancer cell lines.
Table 1: Cytotoxicity of 5-Arylaminouracil Derivatives against Glioblastoma Cell Line
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-(4-isopropylphenylamine)uracil | GBM-6138 | 9 |
| 5-(4-tert-butylphenylamine)uracil | GBM-6138 | 2.3 |
Data sourced from a study on 5-arylaminouracil derivatives[1].
Table 2: Comparative Cytotoxicity of Uracil Derivatives and Standard Drugs
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | AKATA (Burkitt's lymphoma) | 2.3 | [2] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | AKATA (Burkitt's lymphoma) | 12 | [2] |
| 5-Fluorouracil | HCT-116 (Colon) | ~5-10 | [3][4] |
| Doxorubicin | MCF-7 (Breast) | ~0.5-1.0 | |
| Cisplatin | A549 (Lung) | ~2-5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
2.1. Synthesis of 5-Aryl Uracils
A general and efficient one-step method for the synthesis of 5-aryl uracils has been developed.
-
Reaction: The procedure involves heating an ethyl 3-hydroxy-2-arylpropenoate with urea at 130°C, followed by a base-catalyzed cyclization.
-
Starting Materials:
-
Ethyl 3-hydroxy-2-arylpropenoate
-
Urea
-
-
Procedure:
-
A mixture of the appropriate ethyl 3-hydroxy-2-arylpropenoate and urea is heated in the absence of a solvent.
-
The reaction mixture is then treated with a base to facilitate cyclization, yielding the 5-aryl uracil.
-
-
Significance: This method is noted for its simplicity and high yields. For the synthesis of this compound specifically, ethyl 3-hydroxy-2-phenylpropenoate would be used as the starting material.
2.2. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2.3. Thymidylate Synthase (TS) Inhibition Assay
Thymidylate synthase is a key enzyme in the de novo synthesis of dTMP, a necessary precursor for DNA replication. Its inhibition is a primary mechanism of action for 5-Fluorouracil and is a potential target for this compound.
-
Principle: The assay spectrophotometrically measures the conversion of dUMP and N,N-dimethyl-5,10-methylenetetrahydrofolate to dTMP and dihydrofolate. The decrease in absorbance at 340 nm, corresponding to the oxidation of the folate cofactor, is monitored.
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, dUMP, the folate cofactor, and the test inhibitor (e.g., this compound) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified thymidylate synthase enzyme.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC50 value for TS inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound can aid in understanding its mechanism. The following diagrams were created using the Graphviz (DOT language).
3.1. General Workflow for Cytotoxicity Screening
This workflow outlines the typical steps involved in evaluating the cytotoxic potential of a compound like this compound.
3.2. Thymidylate Synthase Inhibition Pathway
This diagram illustrates the mechanism of thymidylate synthase (TS) inhibition, a key target for uracil analogs.
3.3. Potential EGFR/VEGFR Signaling Inhibition
Some uracil derivatives have been shown to target receptor tyrosine kinases like EGFR and VEGFR. This diagram depicts a simplified overview of these signaling pathways and potential points of inhibition.
Conclusion
The available data suggests that this compound and its derivatives are a promising class of compounds with potential anticancer activity. Their mechanism of action may involve the inhibition of key enzymes like thymidylate synthase and the modulation of critical signaling pathways such as those regulated by EGFR and VEGFR. However, more extensive and direct comparative studies with established chemotherapeutic agents are necessary to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for conducting such cross-validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenoxodiol sensitizes metastatic colorectal cancer cells to 5-fluorouracil- and oxaliplatin-induced apoptosis through intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
5-Phenyluracil: A Head-to-Head Comparison with Other Pyrimidine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Phenyluracil with other key pyrimidine analogs, supported by experimental data. The information is presented to facilitate a clear understanding of its potential in therapeutic applications.
Pyrimidine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. By mimicking the natural pyrimidine bases, these compounds can interfere with nucleic acid synthesis and other vital cellular processes. This guide focuses on this compound, a synthetic pyrimidine analog, and compares its performance with established pyrimidine-based drugs, namely 5-Fluorouracil (an anticancer agent) and Zidovudine (an antiviral agent).
Quantitative Performance Data
To provide a clear and concise comparison, the following tables summarize the in vitro efficacy of this compound and its counterparts against various cancer cell lines and viruses. It is important to note that direct head-to-head comparative studies for this compound are limited in publicly available literature. The data presented here is a compilation from various studies, selected for comparable experimental conditions to allow for a meaningful, albeit indirect, comparison.
Table 1: Anticancer Activity of Pyrimidine Analogs (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | HT29 (Colon Cancer) | A431 (Skin Cancer) | HCT 116 (Colon Cancer) | MCF-7 (Breast Cancer) | Caco-2 (Colon Cancer) |
| 5-Fluorouracil | 43.34 ± 2.77[1] | 85.37 ± 1.81[1] | 47.02 ± 0.65[1] | 11.3 (3-day exposure)[2] | 1.71[3] | 20.22 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5-Aminouracil Derivative (Compound 30) | - | - | - | - | 1.42 | 9.50 |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Data for a 5-Aminouracil derivative is included to provide context for a structurally related compound.
Table 2: Antiviral Activity of Pyrimidine Analogs (EC50/IC50 Values in µM)
| Compound | Virus | Cell Line | EC50/IC50 (µM) |
| Zidovudine (AZT) | HIV-1 | Various | 0.01 - 4.87 |
| This compound | Various | Various | Data Not Available |
| 5-(phenylamino)uracil derivative | Epstein-Barr Virus | AKATA | 2.3 |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. IC50 is also used to denote the half-maximal inhibitory concentration in antiviral assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of standard protocols used to generate the type of data presented in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Figure 1: General workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Addition: The test compounds (e.g., this compound, 5-Fluorouracil) are added to the wells in a range of concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Workflow:
Figure 2: General workflow for a plaque reduction assay.
Detailed Steps:
-
Cell Seeding: A confluent monolayer of host cells is grown in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus in the presence of various concentrations of the antiviral compound.
-
Adsorption: The virus is allowed to adsorb to the cells for a short period.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Staining: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques is counted for each compound concentration.
-
Data Analysis: The percentage of plaque reduction is calculated relative to a no-drug control, and the EC50 or IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for drug development. Pyrimidine analogs typically exert their effects by interfering with nucleic acid synthesis or function.
5-Fluorouracil (5-FU) Mechanism of Action
5-FU is a prodrug that is converted intracellularly into several active metabolites. Its primary mechanisms of action include:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine and subsequent inhibition of DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and protein synthesis and can lead to DNA damage.
Figure 3: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
Zidovudine (AZT) Mechanism of Action
Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.
-
Inhibition of Reverse Transcriptase: AZT is a synthetic analog of thymidine. It is phosphorylated in the host cell to its active triphosphate form. This active form competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.
-
Chain Termination: Once incorporated, the azido group at the 3' position of AZT prevents the formation of the next phosphodiester bond, leading to the termination of the DNA chain elongation. This effectively halts the replication of the viral genome.
Figure 4: Simplified mechanism of action for Zidovudine (AZT).
Conclusion
While 5-Fluorouracil and Zidovudine are well-established pyrimidine analogs with known efficacy and mechanisms of action, the publicly available data on this compound is currently limited. The provided data on structurally similar compounds, such as 5-aminouracil derivatives, suggests that the 5-position of the uracil ring is a viable site for modification to achieve biological activity.
Further head-to-head comparative studies are necessary to fully elucidate the therapeutic potential of this compound relative to existing pyrimidine analogs. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to generate robust and comparable data. Understanding the precise mechanism of action and identifying the specific cellular pathways affected by this compound will be crucial for its future development as a potential therapeutic agent.
References
Validating the in vivo efficacy of 5-Phenyluracil in preclinical models
Preclinical In Vivo Efficacy of 5-Phenyluracil: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of the in vivo efficacy of this compound in preclinical models. Following a comprehensive search of available scientific literature, it must be noted that there is a significant lack of published data specifically detailing the in vivo efficacy of this compound for any therapeutic indication, including oncology.
Our search for preclinical studies involving this compound did not yield any specific results on its biological activity, mechanism of action, or its comparative efficacy against other compounds in animal models. The scientific literature is rich with data on a related but structurally distinct compound, 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. However, this information is not transferable to this compound.
The search also identified various other phenyl-substituted pyrimidine or pyrazolopyrimidinone analogs. These compounds have been investigated for a range of biological activities, including antitubercular and antitrypanosomal effects. While these findings are valuable in the broader field of medicinal chemistry, they do not provide direct evidence for the in vivo efficacy of this compound.
At present, there is no publicly available experimental data from preclinical in vivo studies to validate the efficacy of this compound. Therefore, a comparison guide with other alternatives, including detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, cannot be constructed.
Further research is required to establish the biological profile and potential therapeutic utility of this compound. Should in vivo efficacy data for this compound become available in the future, a comprehensive comparison guide will be developed.
Navigating Drug Discovery: A Comparative Guide to the ADME Properties of 5-Phenyluracil Derivatives
The Significance of ADME in 5-Phenyluracil Derivatives
The journey of a drug from administration to its target site and eventual elimination from the body is governed by its ADME profile. For this compound derivatives, modifications to the phenyl ring or the uracil scaffold can dramatically alter these properties, influencing oral bioavailability, efficacy, and potential toxicity. A systematic evaluation of ADME parameters is therefore critical for selecting and optimizing lead candidates.
Comparative Analysis of Key ADME Properties
To facilitate a comparative study, the following table provides a template for summarizing the key quantitative ADME data for a series of this compound derivatives. Researchers can populate this table with their experimental findings to easily compare and contrast the properties of their synthesized compounds. For illustrative purposes, fictional data for some general uracil derivatives is included to demonstrate the format.[1]
| Compound ID | Structure/Substituent | Metabolic Stability (HLM) | Cell Permeability (Caco-2) | Aqueous Solubility |
| This compound | Phenyl at C5 | t½ (min) | Papp (A→B) (10⁻⁶ cm/s) | (µg/mL) |
| Derivative 1 | Specify Substituent | |||
| Derivative 2 | Specify Substituent | |||
| Derivative 3 | Specify Substituent | |||
| Uracil (Illustrative) | Unsubstituted | 24.6 | - | - |
| 5-Fluorouracil (Illustrative) | Fluoro at C5 | 18.2 | - | 12,200 |
| 6-Methyluracil (Illustrative) | Methyl at C6 | 45.1 | - | - |
HLM: Human Liver Microsomes; t½: Half-life; Caco-2: Human colorectal adenocarcinoma cells; Papp (A→B): Apparent permeability coefficient from apical to basolateral.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure consistency and reproducibility in the comparative evaluation of this compound derivatives.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in the microsomal fraction of the liver.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives.[1]
Materials:
-
Test compounds (this compound derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard (e.g., tolbutamide) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent like DMSO.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).[1]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration.[1]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of the parent compound remaining.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000 .
Workflow for Metabolic Stability Assay
Cell Permeability using Caco-2 Monolayers
The Caco-2 cell line is derived from a human colon adenocarcinoma and, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters, mimicking the intestinal epithelium. This model is widely used to predict intestinal drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of this compound derivatives across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 96-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions.
-
Dosing Solution Preparation: Prepare the test compounds in pre-warmed transport buffer.
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the monolayers on both the apical (A) and basolateral (B) sides with warm transport buffer.
-
Add fresh buffer to the basolateral (receiver) compartment.
-
Add the dosing solution to the apical (donor) compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At specified time points, take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
Workflow for Caco-2 Permeability Assay
Aqueous Solubility
Aqueous solubility is a critical determinant of drug dissolution and absorption. Poor solubility can limit oral bioavailability.
Objective: To determine the thermodynamic solubility of this compound derivatives.
Materials:
-
Test compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Shaker incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). For compounds with very low solubility, a stock solution in DMSO can be added to the buffer (final DMSO concentration should be low, e.g., <1%).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method.
Data Analysis:
-
The measured concentration represents the thermodynamic solubility of the compound in the specified buffer.
Conclusion
The systematic and comparative evaluation of the ADME properties of this compound derivatives is indispensable for the identification of promising drug candidates. By employing the standardized protocols outlined in this guide, researchers can generate high-quality, comparable data that will inform structure-activity relationships and guide the optimization of this important class of molecules for therapeutic development. The provided workflows and data presentation templates are intended to streamline this critical phase of drug discovery.
References
A Comparative Guide to Biomarker Discovery for Predicting Response to 5-Fluorouracil (5-FU) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biomarkers for predicting patient response to 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. We present supporting experimental data, detailed methodologies for crucial experiments, and visual representations of relevant biological pathways and workflows to aid in the identification and validation of predictive biomarkers for personalized cancer therapy.
Introduction to 5-Fluorouracil and the Need for Predictive Biomarkers
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer treatment for decades, particularly for solid tumors such as colorectal, breast, gastric, and pancreatic cancers[1][2][3][4]. Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis, and its incorporation into both DNA and RNA, which disrupts their normal functions[1]. Despite its widespread use, the clinical response to 5-FU varies significantly among patients, with a substantial number experiencing severe toxicity or failing to respond to treatment. This variability underscores the critical need for robust predictive biomarkers to guide patient selection and personalize 5-FU therapy.
This guide explores several promising biomarkers, comparing their predictive power and the methodologies for their assessment.
Key Biomarkers for Predicting 5-FU Response: A Comparative Analysis
The following sections detail the most extensively studied biomarkers for predicting 5-FU treatment response. A summary of their performance is presented in the tables below.
Thymidylate Synthase (TS)
Thymidylate synthase is the primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). High levels of TS expression are widely considered a major mechanism of 5-FU resistance, as elevated enzyme levels can overcome the inhibitory effects of the drug.
Table 1: Performance of Thymidylate Synthase (TS) as a Predictive Biomarker for 5-FU Response
| Cancer Type | Method of TS Assessment | Correlation with 5-FU Response | Key Findings | Reference(s) |
| Colon Cancer | Catalytic Activity & FdUMP Binding | High TS activity correlates with higher IC50 values (resistance) | In a panel of 13 colon cancer cell lines, TS activity was the best predictor of 5-FU sensitivity. | |
| Gastric Cancer | mRNA Expression (RT-PCR) | High TS mRNA levels associated with poorer overall survival | Patients with low TS mRNA had a significantly longer disease-free survival (14.4 vs 8.3 months). | |
| Pancreatic Cancer | Protein Expression (IHC) | High TS expression correlated with shorter median survival | Patients with low TS expression had a median survival of 18 months compared to 12 months for those with high expression. |
Dihydropyrimidine Dehydrogenase (DPD)
DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting over 80% of the administered dose to inactive metabolites. Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in reduced 5-FU clearance and a significantly increased risk of severe toxicity. While primarily a marker for toxicity, DPD status can also influence treatment efficacy by altering the bioavailability of the active drug.
Table 2: Performance of Dihydropyrimidine Dehydrogenase (DPD) as a Predictive Biomarker for 5-FU Toxicity and Response
| Biomarker | Method of Assessment | Correlation with 5-FU Toxicity/Response | Key Findings | Reference(s) |
| DPYD Gene Variants | Genotyping (e.g., PCR, sequencing) | Presence of variants (e.g., DPYD2A) associated with increased risk of severe toxicity | Prospective screening for DPYD variants is increasingly recommended to guide 5-FU dosing. | |
| DPD Enzyme Activity | Phenotyping (e.g., measurement of uracil/dihydrouracil ratio) | Low DPD activity correlates with increased risk of toxicity | Elevated plasma uracil levels can indicate DPD deficiency. |
Mismatch Repair (MMR) Status
The DNA mismatch repair system is crucial for correcting errors in DNA replication. Tumors with deficient MMR (dMMR), often identified by microsatellite instability (MSI), have shown resistance to 5-FU monotherapy. The proposed mechanism involves the inability of dMMR cells to recognize 5-FU-induced DNA damage, thus evading apoptosis.
Table 3: Performance of Mismatch Repair (MMR) Status as a Predictive Biomarker for 5-FU Response
| Cancer Type | Method of MMR Assessment | Correlation with 5-FU Response | Key Findings | Reference(s) |
| Colorectal Cancer | Immunohistochemistry (IHC) for MMR proteins (MLH1, MSH2, MSH6, PMS2) | dMMR associated with lack of benefit from 5-FU adjuvant chemotherapy | Retrospective studies show no improvement in survival with 5-FU in dMMR patients. | |
| Colorectal Cancer | PCR-based MSI analysis | dMMR/MSI-High status correlates with resistance to 5-FU | In vitro studies show that MMR-deficient cell lines have a growth advantage in the presence of 5-FU. |
Apoptosis-Related Proteins (Bax/Bcl-2 Ratio)
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a key determinant of a cell's susceptibility to chemotherapy-induced cell death. A higher Bax/Bcl-2 ratio is generally associated with a greater likelihood of apoptosis and, consequently, a better response to cytotoxic agents like 5-FU.
Table 4: Performance of Bax/Bcl-2 Ratio as a Predictive Biomarker for Chemotherapy Response
| Cancer Type | Method of Assessment | Correlation with Chemotherapy Response | Key Findings | Reference(s) |
| Various Cancers | Flow Cytometry, Western Blot, Immunohistochemistry | Higher Bax/Bcl-2 ratio is associated with increased apoptosis and better treatment response | Flow cytometry is a rapid and reliable method for measuring the Bax/Bcl-2 ratio. |
Other Promising Biomarkers
Several other molecules are under investigation as potential predictive biomarkers for 5-FU response.
Table 5: Overview of Other Investigated Biomarkers for 5-FU Response
| Biomarker | Function | Method of Assessment | Correlation with 5-FU Response | Reference(s) |
| ABC Transporters (e.g., ABCC1, ABCC5) | Drug efflux pumps, contribute to multidrug resistance. | Quantitative RT-PCR | High expression is associated with 5-FU resistance. | |
| TGFBI (Transforming Growth Factor Beta Induced) | Extracellular matrix protein involved in cell adhesion and apoptosis. | Immunohistochemistry | High expression is associated with a better response to chemotherapy. | |
| ERCC1 (Excision Repair Cross-Complementation Group 1) | DNA repair enzyme, particularly in nucleotide excision repair. | Immunohistochemistry | High expression may be associated with resistance, especially in combination therapies with platinum agents. | |
| Transcriptomic Signatures (e.g., SHISA4, SLC38A6, LAPTM4A) | Gene expression patterns identified through large-scale screening. | Microarray, RNA-Seq | Specific gene signatures have shown predictive value for 5-FU sensitivity in preclinical models. |
Visualizing the Mechanisms and Workflows
5-FU Mechanism of Action and Biomarker Interactions
The following diagram illustrates the key pathways of 5-FU metabolism and action, highlighting the roles of the predictive biomarkers discussed.
5-FU mechanism of action and biomarker roles.
Experimental Workflow for Biomarker Discovery and Validation
This workflow outlines the key steps in identifying and validating predictive biomarkers for 5-FU response, from initial discovery in preclinical models to clinical validation in patient cohorts.
Workflow for biomarker discovery and validation.
Apoptosis Signaling Pathway
The induction of apoptosis is a key mechanism of 5-FU's cytotoxic effect. The following diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, highlighting the central role of the Bax/Bcl-2 protein family and caspases.
Simplified overview of apoptosis signaling pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the assessment of the biomarkers discussed above.
Cell Viability Assay (MTT Assay) for 5-FU Sensitivity Testing
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-FU in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-FU in culture medium. Remove the existing medium from the wells and add 100 µL of the 5-FU dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after 5-FU treatment.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of 5-FU for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (e.g., ABC Transporters)
Objective: To quantify the mRNA expression levels of target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from cell lines or tumor tissue using a commercial kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Immunohistochemistry (IHC) for Protein Expression (e.g., MMR, ERCC1, TGFBI)
Objective: To detect and localize the expression of target proteins in tissue sections.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate or EDTA buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the target protein (e.g., anti-MLH1, anti-ERCC1) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Scoring and Interpretation: Evaluate the staining intensity and percentage of positive cells under a microscope. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
Western Blotting for Apoptosis-Related Proteins (e.g., Bax, Bcl-2)
Objective: To determine the expression levels of specific proteins in cell lysates.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary and Secondary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Bax, anti-Bcl-2), followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
The identification and validation of predictive biomarkers are paramount for advancing personalized 5-FU therapy. This guide has provided a comparative overview of several key biomarkers, including Thymidylate Synthase, Dihydropyrimidine Dehydrogenase, Mismatch Repair status, and the Bax/Bcl-2 ratio, among others. While no single biomarker is perfect, a multi-faceted approach, potentially combining several of these markers, holds the greatest promise for accurately predicting patient response and minimizing toxicity. The detailed experimental protocols and visual aids provided herein are intended to support researchers and clinicians in their efforts to translate these biomarker discoveries into routine clinical practice, ultimately improving outcomes for cancer patients undergoing 5-FU treatment.
References
Independent Verification of 5-Phenyluracil's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While comprehensive, independently verified data on the specific anticancer properties of 5-Phenyluracil is limited in publicly available research, this guide provides a comparative analysis of its potential efficacy alongside the well-established anticancer drug 5-Fluorouracil (5-FU) and other uracil derivatives. The information presented is intended to serve as a valuable resource for researchers interested in the therapeutic potential of novel uracil-based compounds.
Comparative Cytotoxicity of Uracil Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various uracil derivatives against a panel of human cancer cell lines. The IC50 value is a measure of a compound's potency in inhibiting a specific biological function, with lower values indicating higher potency. For context, the IC50 values for the widely used chemotherapeutic agent Doxorubicin are also included.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyran-Based Uracil Derivatives | Doxorubicin | 1.4 | ||
| Compound 3 | HepG2 (Hepatocellular Carcinoma) | 17.31 | ||
| Compound 5 | HepG2 | 32.97 | ||
| Compound 6 | HepG2 | 17.93 | ||
| Compound 7 | HepG2 | 18.36 | ||
| Compound 9 | HepG2 | 2.9 | ||
| Compound 10 | HepG2 | 4.8 | ||
| Compound 11 | HepG2 | 6.2 | ||
| Compound 13 | HepG2 | 14.16 | ||
| 5-Methylidenedihydrouracil Derivatives | ||||
| U-332 | HL-60 (Promyelocytic Leukemia) | 0.77 | ||
| Uracil-Azole Hybrids | ||||
| 4j | MCF-7 (Breast Adenocarcinoma) | 16.18 ± 1.02 | ||
| Uracil and Thiouracil HDAC Inhibitors | ||||
| 5a | MCF-7 | 11 ± 1.6 |
Data sourced from a comparative analysis of novel uracil compounds[1].
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of the cytotoxic effects of novel compounds. The following is a detailed protocol for the MTT assay, a widely used colorimetric method for determining cell viability.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). The incubation period can vary (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value of the compound.
Potential Mechanisms of Anticancer Activity
Based on the known mechanisms of 5-Fluorouracil and other uracil analogs, the anticancer properties of this compound are likely exerted through the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Apoptosis Induction:
5-FU is known to induce apoptosis in cancer cells.[2][3] This process is often caspase-dependent and can be initiated through various signaling pathways.[2][4] Studies on 5-FU have shown that it can induce apoptosis in colorectal cancer cells and oral cancer cells.
Cell Cycle Arrest:
Uracil analogs can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. 5-FU has been shown to cause an increase in the G1/S phase of the cell cycle in oral cancer cell lines. It can also induce G1 and G2 arrest in colorectal adenocarcinoma cells, depending on the dose.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow for assessing cytotoxicity and the key signaling pathways potentially involved in the anticancer activity of uracil derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil induces apoptosis of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Phenyluracil: A Comparative Analysis Against Standard-of-Care Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer chemotherapy, the pyrimidine analog 5-Fluorouracil (5-FU) has long been a cornerstone, particularly in the treatment of solid tumors such as colorectal and breast cancer. The exploration of novel uracil derivatives continues in the quest for agents with improved efficacy, selectivity, and toxicity profiles. This guide provides a comparative benchmark for one such derivative, 5-Phenyluracil, against current standard-of-care chemotherapeutics.
It is important to note that publicly available experimental data on the anti-cancer activity of this compound is limited. Therefore, this document serves as a framework for how such a compound would be evaluated and benchmarked. We will provide a comprehensive comparison of the established performance of key chemotherapeutic agents, primarily focusing on those used for colorectal and breast cancer, to establish a baseline for the performance of a new candidate like this compound.
Standard-of-Care Comparators
The following agents, widely used in the treatment of colorectal and breast cancers, will serve as the primary benchmarks:
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of DNA.[1]
-
Capecitabine: An orally administered prodrug of 5-FU.[2]
-
Oxaliplatin: A platinum-based chemotherapeutic that forms DNA adducts, leading to cell death.
-
Irinotecan: A topoisomerase I inhibitor that causes DNA strand breaks.[3]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest.[4]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Mechanism of Action Overview
A fundamental aspect of benchmarking a new compound is understanding its mechanism of action in the context of established drugs.
Signaling Pathway of 5-Fluorouracil
The cytotoxic effects of 5-FU are primarily mediated through the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.
In Vitro Performance: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for standard-of-care agents against various cancer cell lines. A new compound like this compound would need to demonstrate comparable or superior potency to be considered a promising candidate.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | - | - | Data Not Available | |
| 5-Fluorouracil | HCT-116 | Colorectal | 18.7 (24h), 8.68 (48h), 4.28 (72h) | |
| MCF7 | Breast | 1.3 (48h) | ||
| Capecitabine | HCT116 | Colorectal | 2850 (24h) | |
| HT29 | Colorectal | 1590 (24h) | ||
| MCF7 | Breast | 1147.91 (48h), 921.1 (72h) | ||
| Oxaliplatin | HT-29 | Colorectal | 0.97 | |
| HCT116 | Colorectal | 0.64 | ||
| A2780 | Ovarian | 0.17 | ||
| Irinotecan | HT-29 | Colorectal | 5.17 | |
| LoVo | Colorectal | 15.8 | ||
| Paclitaxel | MCF-7 | Breast | ~0.0025 - 0.0075 (24h) | |
| SK-BR-3 | Breast | Varies | ||
| MDA-MB-231 | Breast | Varies | ||
| Doxorubicin | HCT116 | Colorectal | 24.30 | |
| Hep-G2 | Liver | 14.72 | ||
| PC3 | Prostate | 2.64 | ||
| MCF-7 | Breast | 2.50 |
Preclinical In Vivo Efficacy
Demonstrating anti-tumor activity in animal models is a crucial step in drug development. The following table summarizes representative data from xenograft studies.
| Drug/Regimen | Cancer Type | Xenograft Model | Key Findings | Citation(s) |
| This compound | - | - | Data Not Available | |
| 5-Fluorouracil | Colorectal | HCT-116 | Significant tumor growth inhibition. | |
| Colorectal | Patient-Derived | Combination with XAV939 showed highest TGI (44.99%). | ||
| Irinotecan | Colorectal | HT-29, HCT116 | Significant tumor growth inhibition in HT29 tumors. | |
| Colorectal | HC1 | Complete response at oral dose of 25 mg/kg. | ||
| Doxorubicin | Breast | MDA-MB-231 | Combination with TβRI-KI enhanced efficacy. | |
| Breast | 4T1 | Combination with TβRI-KI enhanced efficacy. | ||
| Breast | E0117 | DOX-loaded PBCA NPs inhibited tumor growth by up to 40% more than free DOX. | ||
| Paclitaxel | Breast | MCF-7 | Significant tumor growth inhibition. | |
| Breast | MDA-MB-231 | Combination with E1A gene therapy significantly enhanced therapeutic efficacy. |
Clinical Performance: Standard Regimens
The ultimate benchmark for a new anti-cancer agent is its performance in clinical trials. The following table summarizes the outcomes of key first-line chemotherapy regimens for metastatic colorectal cancer.
| Regimen | Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| FOLFOX | Phase III | ~8.0 - 8.5 months | ~20.6 months | |
| FOLFIRI | Phase III | ~8.0 - 8.5 months | ~21.5 months | |
| FOLFOXIRI + Bevacizumab | TRIBE | - | 29.8 months | |
| FOLFIRI + Bevacizumab | TRIBE | - | 25.8 months |
Experimental Protocols
To ensure reproducibility and facilitate comparison, detailed experimental protocols are essential.
Experimental Workflow for In Vitro and In Vivo Evaluation
The following diagram outlines a typical workflow for evaluating a novel chemotherapeutic agent.
Key Experimental Methodologies
1. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which is indicative of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
2. Apoptosis (Annexin V/Propidium Iodide) Assay
-
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Protocol:
-
Harvest treated and control cells.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle (Propidium Iodide) Analysis
-
Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Harvest and wash the cells.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content by flow cytometry.
-
4. In Vivo Xenograft Studies
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The efficacy of a test compound is evaluated by its ability to inhibit tumor growth.
-
Colorectal Cancer Xenograft Model Protocol:
-
Culture human colorectal cancer cells (e.g., HT-29, HCT116).
-
Inject a suspension of cancer cells (typically 5 x 10^6 to 1 x 10^7 cells) subcutaneously or orthotopically into the cecal wall of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound and control vehicle according to a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health as an indicator of toxicity.
-
At the end of the study, excise and weigh the tumors.
-
-
Breast Cancer Xenograft Model Protocol:
-
Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231).
-
Implant cancer cells (e.g., 3 x 10^5 to 5 x 10^6 cells) into the mammary fat pad of female immunocompromised mice.
-
Follow steps 3-8 as described for the colorectal cancer model.
-
Conclusion
This guide provides a comprehensive framework for benchmarking the novel pyrimidine derivative, this compound, against established standard-of-care chemotherapeutics for colorectal and breast cancer. Due to the current lack of available data for this compound, this document serves as a roadmap for the types of in vitro and in vivo studies required to ascertain its potential as a viable anti-cancer agent. For this compound to be considered a promising candidate for further development, it would need to demonstrate superior or comparable potency in cytotoxicity assays, significant tumor growth inhibition in preclinical xenograft models, and a favorable safety profile when compared to the benchmarks outlined herein. The provided experimental protocols offer a standardized approach to generating the necessary data for a robust and meaningful comparison.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of 5-Phenyluracil in a Laboratory Setting
For researchers and scientists engaged in drug development, the lifecycle of a chemical compound extends beyond its synthesis and application to its safe and compliant disposal. 5-Phenyluracil, a pyrimidine derivative, requires careful handling throughout its use, including its final disposition. Adherence to proper disposal protocols is paramount to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While comprehensive toxicological data for this compound may not be available, it should be handled as a hazardous substance.[1] All personnel involved in the disposal process must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect eyes from splashes or dust. |
| Skin and Body Protection | A fully-buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | To prevent inhalation of the compound. |
Work should be conducted in a designated area, preferably within a chemical fume hood, to control potential exposure.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of waste is the foundation of a safe and compliant disposal process. All materials that have come into contact with this compound must be considered hazardous waste.
Table 2: Waste Segregation for this compound
| Waste Type | Description | Container Type |
| Solid Chemical Waste | Unused or expired this compound powder. | Labeled, sealed, and chemically compatible hazardous waste container. |
| Contaminated Labware (Solid) | Disposable items such as weigh boats, pipette tips, and contaminated gloves. | Labeled hazardous waste bag or container for solid waste. |
| Contaminated Labware (Liquid) | Rinsate from cleaning glassware that contained this compound. Solvents used to dissolve the compound. | Labeled, sealed, and chemically compatible hazardous waste container for liquid organic waste. |
| Contaminated PPE | Used gloves, disposable lab coats, and any other PPE contaminated with the compound. | Labeled hazardous waste bag for solid waste. |
Step 2: Waste Container Labeling
All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "15761-83-8"
-
The primary hazards associated with the compound (e.g., "Harmful," "Handle with care").
-
The date the waste was first added to the container.
Consult your institution's Environmental Health and Safety (EHS) department for specific labeling requirements.
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Scheduling Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with an accurate inventory of the waste to be collected.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of microscale techniques where feasible.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Phenyluracil
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Phenyluracil. The following procedures are based on established best practices for handling powdered chemical compounds of a similar nature, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. A thorough risk assessment should be conducted before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles or safety glasses with side shields.[1] | Nitrile gloves (double-gloving recommended).[1] | Laboratory coat.[1] | Work in a certified chemical fume hood or use a NIOSH-approved respirator with a particulate filter if a fume hood is not available.[1] |
| Running Reactions and Transfers | Chemical splash goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile or neoprene). | Chemical-resistant laboratory coat or apron over a lab coat. | Work within a certified chemical fume hood. |
| Handling Powders Outside a Fume Hood | Chemical splash goggles. | Double-gloving with nitrile gloves is recommended. | Laboratory coat. | A NIOSH-approved respirator with a particulate filter is necessary. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls. | A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended. |
Step-by-Step Operational Plan for Handling this compound
2.1. Pre-Handling Procedure:
-
Conduct a Risk Assessment: Before starting any work, perform a risk assessment specific to the planned experiment.
-
Verify Equipment: Ensure all necessary PPE is available, in good condition, and fits correctly.
-
Fume Hood Certification: Confirm that the chemical fume hood is certified and functioning correctly.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station and ensure they are accessible.
-
Spill Kit: Prepare a spill kit appropriate for the quantity of this compound being used. This should include an absorbent material like vermiculite or sand.
2.2. Handling Procedure:
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1.
-
Weighing: When weighing the compound, use a draft shield or weigh it in a fume hood to prevent the powder from becoming airborne.
-
Transferring: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
2.3. Post-Handling Procedure:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and any unused this compound, in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other components of the mixture.
-
Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected for disposal by the institution's environmental health and safety (EHS) department.
-
-
Disposal:
-
Dispose of the waste through your institution's official hazardous waste disposal program. Do not pour any waste down the drain.
-
Emergency Procedures
4.1. First Aid Measures:
-
Inhalation: If a person inhales large amounts of this chemical, move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.
-
Skin Contact: Immediately flush the contaminated skin with large amounts of water. If the chemical penetrates clothing, remove the clothing immediately and flush the skin with water. Get medical attention promptly.
-
Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.
-
Ingestion: If swallowed, immediately have the victim drink water (two glasses at most). Consult a physician.
4.2. Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Protect: Don the appropriate PPE for spill cleanup as detailed in Table 1.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully sweep or scoop up the contained material and place it in a labeled hazardous waste container. Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and the institutional EHS office.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
